molecular formula C5H10N2O2 B1628983 4-Aminopyrrolidine-2-carboxylic acid CAS No. 3285-76-5

4-Aminopyrrolidine-2-carboxylic acid

Cat. No.: B1628983
CAS No.: 3285-76-5
M. Wt: 130.15 g/mol
InChI Key: SHINASQYHDCLEU-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrrolidine-2-carboxylic acid is a natural product found in Ascochyta caulina with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINASQYHDCLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99146-69-7
Record name 4-Aminopyrrolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099146697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid CAS number and suppliers

[1]

Executive Summary

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid , commonly known as trans-4-amino-L-proline , is a non-proteinogenic amino acid and a critical chiral scaffold in medicinal chemistry. Distinguished by its specific stereochemical configuration (2S, 4R), it serves as a rigidifying element in peptidomimetics, a scaffold for fragment-based drug discovery (FBDD), and a precursor for collagen-mimetic peptides. This guide details its physicochemical profile, synthetic routes, validated applications, and procurement standards.

Identity & Physicochemical Profile[1][2][3][4]

The precise stereochemistry of this compound is paramount. The (2S,4R) configuration places the amino group at position 4 in a trans relationship to the carboxylic acid at position 2 (relative to the pyrrolidine ring plane), assuming the standard L-proline (2S) backbone.

Parameter Technical Specification
IUPAC Name (2S,4R)-4-aminopyrrolidine-2-carboxylic acid
Common Name trans-4-amino-L-proline; (4R)-aminoproline
CAS Number (Free Acid) 16257-88-8
CAS (HCl Salt) 334999-32-5 (Methyl ester HCl); check specific salt forms
CAS (Boc/Fmoc Protected) 273222-06-3 (Boc/Fmoc derivative)
Molecular Formula C₅H₁₀N₂O₂
Molecular Weight 130.15 g/mol
Stereochemistry (2S, 4R); trans-configuration
pKa Values

-COOH: ~1.9;

-NH: ~10.6;

-NH₂: ~9.5 (est.)[1][2][3]
Solubility Highly soluble in H₂O; sparingly soluble in EtOH; insoluble in non-polar solvents.

Stereochemical Note: Confusion often arises between the cis and trans isomers.

  • (2S, 4R): trans-4-amino-L-proline (The target of this guide).[4] Favors

    
    -exo ring pucker.
    
  • (2S, 4S): cis-4-amino-L-proline. Favors

    
    -endo ring pucker.
    

Synthetic Routes & Manufacturing[2][9]

The synthesis of the (2S,4R) trans-isomer is chemically more demanding than the cis-isomer because the starting material, natural (2S,4R)-4-hydroxyproline (trans-Hyp), has the same stereochemistry at C4. Direct nucleophilic substitution (Sɴ2) on activated trans-Hyp results in inversion to the cis-amine. Therefore, retention of configuration requires either Double Inversion or Reductive Amination .

Pathway A: Double Inversion Strategy (Stereochemical Control)

This route ensures high enantiomeric purity by inverting the C4 center twice.

  • Activation:

    
    -Boc-trans-4-hydroxy-L-proline methyl ester is mesylated (MsCl) or tosylated.
    
  • First Inversion: Displacement with a nucleophile (e.g., acetate or benzoate) to form the cis-intermediate.

  • Hydrolysis: Removal of the ester to yield cis-4-hydroxyproline.

  • Second Inversion (Activation + Azidation): The cis-hydroxyl is activated and displaced by azide (

    
    ) via Sɴ2, yielding the trans-azide ((2S,4R)).
    
  • Reduction: Staudinger reduction (PPh₃) or hydrogenation (Pd/C) yields the (2S,4R)-amine.

Pathway B: Reductive Amination (Industrial Route)

This route proceeds via a ketone intermediate, avoiding multi-step inversion but requiring separation of diastereomers.

  • Oxidation:

    
    -Boc-trans-4-hydroxy-L-proline methyl ester is oxidized (Jones reagent or Swern) to 
    
    
    -Boc-4-oxoproline methyl ester
    .
  • Reductive Amination: The ketone is treated with ammonium acetate and a reducing agent (NaBH₃CN).

    • Outcome: A mixture of cis ((2S,4S)) and trans ((2S,4R)) isomers.

  • Purification: The isomers are separated via crystallization or chromatography.

Visualization: Synthetic Workflow

SynthesisStart(2S,4R)-Hydroxyproline(Natural Source)Step1N-Boc Protection& EsterificationStart->Step1Boc2O, MeOH/H+Ketone4-OxoprolineIntermediateStep1->KetoneOxidation(Swern/Jones)AmineMixReductive Amination(Cis/Trans Mix)Ketone->AmineMixNH4OAc, NaBH3CNSeparationChromatographicSeparationAmineMix->SeparationPurificationProduct(2S,4R)-4-Aminoproline(Trans-Isomer)Separation->ProductTarget Isolation

Figure 1: Industrial synthesis via the ketone intermediate, requiring diastereomeric separation to isolate the (2S,4R) isomer.

Applications in Drug Discovery[4][10][11]

Peptidomimetics & Collagen Stability

The (2S,4R)-4-aminoproline scaffold is a potent tool for stabilizing peptide secondary structures.

  • Mechanism: The electronegative amino group (especially when acylated) at C4 exerts a stereoelectronic gauche effect , stabilizing the

    
    -exo ring pucker. This conformation pre-organizes the backbone torsion angles (
    
    
    ) to favor the polyproline II (PPII) helix, essential for collagen stability.
  • Application: Used in the synthesis of hyper-stable collagen mimetics where the 4-amino group can be functionalized to form inter-strand salt bridges or crosslinks.

Fragment-Based Drug Design (FBDD)

The pyrrolidine ring serves as a rigid spacer in bifunctional drugs.

  • GAP-134 (Danegaptide): A gap-junction modifier developed for atrial fibrillation. The core structure utilizes the (2S,4R)-4-aminoproline scaffold (specifically the 4-benzamido derivative) to orient the pharmacophores precisely.

  • Linker Chemistry: The C4-amino group allows for orthogonal functionalization relative to the N-terminus, enabling the creation of branched peptides or PROTAC linkers.

Organocatalysis

Derivatives of 4-aminoproline are used as chiral organocatalysts for aldol and Michael addition reactions. The C4-amine can be derivatized with bulky groups (e.g., sulfonamides) to tune the stereoselectivity of the catalytic pocket.

Sourcing & Quality Assurance

When sourcing this compound, verify the stereochemistry explicitly via Certificate of Analysis (CoA) containing optical rotation data.

Validated Suppliers[1]
  • Sigma-Aldrich (Merck): Lists as (2S,4R)-4-aminopyrrolidine-2-carboxylic acid. High purity (≥97%).

  • Enamine: Major supplier of chiral building blocks; offers both free acid and protected forms (Boc/Fmoc).

  • Chem-Impex: Specializes in protected amino acids for peptide synthesis (e.g., Boc-Trans-4-Amino-L-Proline).

  • A2B Chem: Supplier of the free acid (CAS 16257-88-8).

  • Apollo Scientific: UK-based supplier offering various salt forms.

Quality Control Parameters
TestAcceptance CriteriaMethod
Purity ≥ 97.0%HPLC (Chiral column often required for isomer separation)
Optical Rotation Specific rotation

must match reference (typically negative for L-proline derivatives in water, but solvent dependent).
Polarimetry
Identity ¹H-NMR, MSVerify C4 stereochemistry via NOESY if unsure.
Water Content ≤ 1.0% (unless hydrate)Karl Fischer

Experimental Protocol: Fmoc-Protection for SPPS

For researchers integrating this molecule into Solid Phase Peptide Synthesis (SPPS), converting the free acid to the Fmoc-derivative is a common first step.

Objective: Synthesize Fmoc-(2S,4R)-4-(Boc-amino)proline-OH.

  • Reagents: (2S,4R)-4-aminoproline (Free acid), Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester), Boc₂O, NaHCO₃, Dioxane/Water.

  • Selective Protection Strategy:

    • Step A (C4-Amine): The

      
      -amino group is more nucleophilic than the 
      
      
      -amino group (which is secondary and sterically hindered). However, standard protocols often protect the
      
      
      -amine first or use copper chelation to protect the
      
      
      -amine/acid complex, leaving the
      
      
      -amine free for Boc-protection.
    • Alternative (Commercial Route): Buy

      
      -Fmoc-
      
      
      -Boc-(2S,4R)-4-aminoproline directly (CAS: 273222-06-3).
  • Manual Protocol (Copper Chelation Method):

    • Dissolve amino acid in H₂O. Add basic copper carbonate to form the Cu(II) complex (protects

      
      -NH and COOH).
      
    • React with Boc₂O to protect the

      
      -amine.
      
    • Remove Copper (H₂S or EDTA/Chelex).

    • React with Fmoc-OSu under Schotten-Baumann conditions (NaHCO₃/Dioxane) to protect the

      
      -amine.
      
  • Workup: Acidify to pH 2, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

References

  • Structure & Isomerism: Sigma-Aldrich. (2S,4R)-4-aminopyrrolidine-2-carboxylic acid Product Page. Link

  • CAS Verification: ChemicalBook. CAS 16257-88-8 Entry.[2] Link

  • Synthesis (Ketone Route): Web of Science / Google Patents.
  • Drug Application (GAP-134): Journal of Medicinal Chemistry. "Discovery of (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride (GAP-134)". Link

  • Collagen Stability: Protein Science. "Stereoelectronic effects of 4-substituted prolines on the stability of the collagen triple helix". Link

Biological Function & Engineering of 4-Aminoproline in Peptide Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminoproline (Amp) represents a critical "chimeric" scaffold in modern peptide engineering, bridging the structural rigidity of proline with the functional versatility of primary amines. Unlike its naturally occurring counterpart 4-hydroxyproline (Hyp), which primarily stabilizes collagen via stereoelectronic effects, Amp acts as a tunable molecular switch . Its biological function is dictated by the ionization state of the C4-amino group (


), allowing for pH-dependent conformational control. Furthermore, Amp serves as a privileged scaffold for constructing guanidinium-rich cell-penetrating peptides (CPPs) , offering superior proteolytic stability and membrane translocation compared to arginine-rich sequences.

Stereoelectronic Mechanistics: The "Guanidinium Switch"

The biological utility of Amp is rooted in the gauche effect , where the electronegative substituent at the C4 position dictates the ring pucker of the pyrrolidine core. This pucker controls the


 and 

torsion angles of the peptide backbone, thereby determining secondary structure stability.
The Ring Pucker Equilibrium

Proline derivatives exist in equilibrium between two envelope conformations:

  • 
    -endo (Down):  Favored when the substituent is electron-withdrawing but lacks specific stereoelectronic alignment, or when steric bulk forces the substituent away from the carboxamide.
    
  • 
    -exo (Up):  Favored by electronegative substituents (like -OH in Hyp or -F in 4R-fluoroproline) due to the overlap between the 
    
    
    
    orbital and the
    
    
    antibonding orbital.
The pH-Dependent Switch

Amp is unique because its stereoelectronic character changes with pH.

  • High pH (Neutral

    
    ):  The amino group is a hydrogen bond donor/acceptor but has weaker electron-withdrawing inductive effects than the ammonium species.
    
  • Low pH (Protonated

    
    ):  The ammonium group is strongly electron-withdrawing. In the (4S) configuration, this forces a strong preference for the 
    
    
    
    -endo
    pucker.

This transition occurs near physiological pH (7.5–7.8), making Amp an ideal sensor for microenvironmental acidity (e.g., in tumor microenvironments or endosomes).

AmpMechanistics cluster_0 Environmental Trigger cluster_1 Stereoelectronic Effect cluster_2 Biological Outcome pH_High pH > 7.8 (Neutral -NH2) Pucker_Exo C4-Exo Pucker (Up) pH_High->Pucker_Exo Relaxes to pH_Low pH < 7.5 (Protonated -NH3+) Inductive Strong Inductive Effect ($sigma to sigma^*$) pH_Low->Inductive Protonation Pucker_Endo C4-Endo Pucker (Down) Inductive->Pucker_Endo 4S-Amp Inductive->Pucker_Exo 4R-Amp Helix_Destab Triple Helix Destabilization Pucker_Endo->Helix_Destab Steric Clash in Collagen Helix_Stab Triple Helix Stabilization Pucker_Exo->Helix_Stab Pre-organizes Backbone

Figure 1: Mechanistic flow of pH-dependent conformational switching in 4-aminoproline derivatives. The protonation state directly alters the ring pucker preference, subsequently dictating the stability of the collagen triple helix.

Biological Applications

Collagen Mimetics & Stability

In collagen, the X-Y-Gly repeat requires a


-exo pucker at the Y position for stability.
  • 4R-Amp (Trans): When protonated, it mimics Hyp and stabilizes the triple helix, provided the charge repulsion between strands is managed.

  • 4S-Amp (Cis): Acts as a destabilizer at low pH due to the induction of the

    
    -endo pucker, which is incompatible with the collagen superhelix. This property is used to design pH-responsive hydrogels  that degrade or assemble based on acidity.
    
Cell-Penetrating Peptides (CPPs): The Guanidinium Vector

The most potent application of Amp is as a scaffold for Guanidino-Proline (GP) . By guanidinylating the 4-amino group, researchers create rigid, arginine-rich mimics.

  • Mechanism: The rigid proline backbone projects the guanidinium groups in a specific array, facilitating bidentate hydrogen bonding with cell surface phosphates and sulfates.

  • Advantage: Unlike flexible poly-arginine (e.g., Tat peptide), GP helices (Polyproline II helix) do not lose conformational entropy upon binding to the membrane. This pre-organization lowers the free energy cost of translocation.

  • Proteolytic Stability: The non-canonical backbone renders these vectors invisible to serum proteases, significantly extending half-life in vivo.

Experimental Protocols

Synthesis of Amp-Containing Peptides

To fully exploit Amp, orthogonal protection is required. The standard Fmoc-Amp(Boc)-OH is insufficient for on-resin modification. The Fmoc-Amp(Mtt)-OH (4-methyltrityl) strategy is recommended.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for acids).

  • Amino Acid: Fmoc-(4R)-Amino-L-Proline(Mtt)-OH.

  • Deprotection: 1% TFA in DCM (for Mtt), 20% Piperidine (for Fmoc).

Protocol:

  • Coupling: Perform standard Fmoc-SPPS coupling using DIC/Oxyma to assemble the peptide backbone.

  • Selective Side-Chain Deprotection:

    • Wash resin with DCM.[1]

    • Treat with 1% TFA / 5% TIS / DCM (v/v/v) for

      
       minutes.
      
    • Note: The yellow color of the trityl cation indicates reaction progress. Wash until the solution is clear.

    • Neutralization: Immediately wash with 5% DIPEA/DMF to neutralize the resin-bound amine.

On-Resin Guanidinylation

This step converts the free amine of Amp into a guanidinium group, creating a "Guanidino-Proline" residue.

Reagents:

  • 1H-Pyrazole-1-carboxamidine hydrochloride (HPC) or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine .

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF.[2][3][4][5]

Step-by-Step Workflow:

  • Preparation: Swell the resin (containing the free side-chain amine) in DMF.

  • Reaction: Add 5 equivalents of 1H-Pyrazole-1-carboxamidine and 10 equivalents of DIPEA dissolved in minimal DMF.

  • Incubation: Shake at room temperature for 12–16 hours.

  • Monitoring: Perform a Kaiser test (Ninhydrin). A negative result (yellow/clear beads) indicates complete conversion of the primary amine to the guanidine.

  • Final Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5%

    
     to cleave the peptide from the resin and remove any remaining Boc groups (if using the Boc-protected reagent).
    

SynthesisWorkflow Start Fmoc-Amp(Mtt)-OH Coupling Chain Peptide Assembly (SPPS) Start->Chain Mtt_Removal Selective Deprotection (1% TFA/DCM) Chain->Mtt_Removal Orthogonal Step Neutralize Neutralization (5% DIPEA) Mtt_Removal->Neutralize Free Amine Exposed Guanidinylation Guanidinylation (Pyrazole-carboxamidine) Neutralize->Guanidinylation Functionalization Cleavage Final Cleavage (95% TFA) Guanidinylation->Cleavage Resin Detachment Product Guanidino-Proline Peptide Cleavage->Product

Figure 2: Workflow for the synthesis of Guanidino-Proline peptides using the Fmoc-Amp(Mtt)-OH orthogonal protection strategy.

Data Summary: Stability & Function

Property4-Hydroxyproline (Hyp)4-Aminoproline (Amp) - Neutral4-Aminoproline (Amp) - Protonated
C4 Substituent



Electronic Effect Inductive (

)
Weak InductiveStrong Inductive
Preferred Pucker

-exo
Mixed / Equilibrium

-endo (4S) /

-exo (4R)
Collagen Stability StabilizingNeutral / Weak DestabilizingpH-Dependent Switch
Cell Permeability LowLowHigh (if Guanidinylated)
Protease Resistance HighHighVery High

References

  • Siebler, C., et al. (2014). "Switchable proline derivatives: tuning the conformational stability of the collagen triple helix by pH changes." Angewandte Chemie International Edition. Link

  • Raines, R. T. (2006). "2005 Emil Thomas Kaiser Award. Protein engineering with the gauche effect." Protein Science. Link

  • Wender, P. A., et al. (2000). "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters." Proceedings of the National Academy of Sciences. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis."[6][7] The Journal of Organic Chemistry. Link

  • Umashankara, M., et al. (2015). "Orchestration of Structural, Stereoelectronic, and Hydrogen-Bonding Effects in Stabilizing Triplexes from Engineered Chimeric Collagen Peptides." The Journal of Organic Chemistry. Link

Sources

Unlocking Conformational Control: A Technical Guide to the Stereoisomers of 4-Aminoproline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline and its derivatives are unparalleled tools in peptide science, offering unique conformational constraints that are pivotal in shaping the architecture and function of peptides and proteins. Among these derivatives, the 4-substituted prolines stand out for their ability to impose specific, predictable structural biases. This guide provides an in-depth exploration of two key stereoisomers: cis-4-aminoproline and trans-4-aminoproline. We will dissect their fundamental structural differences, from the nuanced puckering of the pyrrolidine ring to the profound impact on peptide bond isomerization. This document will further detail stereoselective synthetic strategies, analyze their differential effects on peptide structure and biological activity, and outline the essential analytical techniques for their characterization. This guide is intended for researchers and drug development professionals seeking to leverage the distinct properties of these powerful molecular scaffolds.

The Foundation: Stereochemistry and Conformational Preference

The unique properties of cis- and trans-4-aminoproline stem from the fixed orientation of the amino group on the C4 (or Cγ) carbon of the pyrrolidine ring. Assuming the common L-proline scaffold, the stereochemical designations are:

  • cis-4-Amino-L-proline (cAmp): (2S, 4S)-4-aminoproline

  • trans-4-Amino-L-proline (tAmp): (2S, 4R)-4-aminoproline

This seemingly subtle difference in stereochemistry has profound consequences for the conformation of the pyrrolidine ring itself, a phenomenon known as ring pucker . The five-membered ring is not planar and exists in one of two preferred, low-energy envelope conformations: Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) or Cγ-exo (the Cγ atom is on the opposite side).[1][2]

The substituent at the C4 position dictates the preferred pucker through a combination of steric and stereoelectronic effects.[1][3] In aminoprolines, the protonated amino group at physiological pH acts as an electron-withdrawing group.

  • trans-4-Aminoproline (4R-amino): The 4R substituent strongly favors a Cγ-exo pucker. This conformation is crucial for the stability of collagen, where the analogous (2S, 4R)-4-hydroxyproline is a key component. The exo pucker stabilizes the trans conformation of the preceding peptide bond through a favorable n→π* interaction, where the lone pair of the carbonyl oxygen of the preceding residue interacts with the π* orbital of the proline carbonyl.[1][2]

  • cis-4-Aminoproline (4S-amino): The 4S substituent favors a Cγ-endo pucker.[3] This endo pucker is more commonly associated with a cis conformation of the preceding peptide bond, as it minimizes steric clashes that would occur in the trans state.[1][2]

These conformational biases are not merely theoretical; they are powerful design elements for controlling peptide secondary structure.

G cluster_trans trans-4-Aminoproline (Cγ-exo Pucker) cluster_cis cis-4-Aminoproline (Cγ-endo Pucker) t_N N t_Ca t_N->t_Ca t_Cb t_Ca->t_Cb t_COO COO- t_Ca->t_COO t_Cg (exo) t_Cb->t_Cg t_Cd t_Cg->t_Cd t_NH3 NH3+ t_Cg->t_NH3 t_Cd->t_N label_trans Favors trans peptide bond (preceding residue) c_N N c_Ca c_N->c_Ca c_Cb c_Ca->c_Cb c_COO COO- c_Ca->c_COO c_Cg (endo) c_Cb->c_Cg c_Cd c_Cg->c_Cd c_NH3 NH3+ c_Cg->c_NH3 c_Cd->c_N label_cis Favors cis peptide bond (preceding residue)

Figure 1: Pyrrolidine ring pucker in aminoproline stereoisomers.

Stereoselective Synthesis: From Precursor to Product

The synthesis of optically pure aminoproline isomers most commonly begins with the commercially available and relatively inexpensive trans-4-hydroxy-L-proline (Hyp). The key to obtaining the desired stereoisomer lies in controlling the stereochemistry at the C4 position, typically through nucleophilic substitution reactions.

  • Synthesis of trans-4-Amino-L-proline: This synthesis retains the stereochemistry of the starting material. The hydroxyl group is first converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). Subsequent S_N2 reaction with an azide nucleophile, followed by reduction (e.g., catalytic hydrogenation), yields the trans-amino product.

  • Synthesis of cis-4-Amino-L-proline: This pathway requires an inversion of stereochemistry at the C4 position. The most common method to achieve this is the Mitsunobu reaction, which proceeds with a clean inversion.[1] Using a nitrogen nucleophile like azide followed by reduction provides a reliable route to the cis isomer.[4]

G cluster_trans Synthesis of trans-4-Aminoproline cluster_cis Synthesis of cis-4-Aminoproline start trans-4-Hydroxy-L-proline (Hyp) prot_hyp Protect N and COOH groups (e.g., Boc, Me) start->prot_hyp t_activate Activate OH group (e.g., TsCl, MsCl) prot_hyp->t_activate Path 1 c_mitsunobu Mitsunobu Reaction (e.g., HN3, DIAD, PPh3) prot_hyp->c_mitsunobu Path 2 t_sn2 SN2 with Azide (NaN3) (Retention of stereochemistry) t_activate->t_sn2 t_reduce Reduce Azide (e.g., H2, Pd/C) t_sn2->t_reduce t_deprotect Deprotect t_reduce->t_deprotect t_end trans-4-Amino-L-proline t_deprotect->t_end c_inversion SN2 with Azide (Inversion of stereochemistry) c_mitsunobu->c_inversion c_reduce Reduce Azide (e.g., H2, Pd/C) c_inversion->c_reduce c_deprotect Deprotect c_reduce->c_deprotect c_end cis-4-Amino-L-proline c_deprotect->c_end

Figure 2: General synthetic workflows for aminoproline isomers.
Exemplary Protocol: Synthesis of Nα-Boc-cis-4-azido-L-proline Methyl Ester

This protocol describes the key inversion step for accessing the cis scaffold from trans-4-hydroxy-L-proline.

  • Starting Material: Nα-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Dissolution: Dissolve the starting material (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Mitsunobu Reagents: To the cooled solution, add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise, maintaining the temperature at 0 °C. The solution will typically turn from colorless to a yellow-orange.

  • Azide Addition: Add a solution of hydrazoic acid (HN₃) in toluene or diphenylphosphoryl azide (DPPA) (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired Nα-Boc-cis-4-azido-L-proline methyl ester. The azide can then be reduced to the primary amine in a subsequent step.

Biological Implications: Directing Function Through Structure

The choice between incorporating a cis or trans isomer into a peptide sequence is a powerful strategy for modulating biological activity. By enforcing specific backbone torsions and ring puckers, these residues can pre-organize a peptide into a conformation that is either favorable or unfavorable for receptor binding.

A compelling example is the modification of endomorphin-2 (EM-2), an endogenous opioid peptide with high affinity for the μ-opioid receptor.[5] In one study, the native Proline at position 2 was replaced with cis-4-amino-L-proline (cAmp). This substitution not only maintained the conformational rigidity of the pyrrolidine ring but also introduced an additional amino group that could be used for cyclization.[5] The resulting linear and cyclic analogues, however, showed significantly reduced binding affinity for the μ-opioid receptor compared to the parent peptide. This demonstrates that the specific Cγ-endo pucker and altered backbone geometry induced by the cAmp residue were not optimal for receptor recognition, highlighting the stereochemical sensitivity of the ligand-receptor interaction.[5]

Derivatives of cis-4-aminoproline have also been explored as scaffolds for developing ligands targeting α4β1 integrin, a receptor involved in inflammation and autoimmune diseases.[6] Furthermore, other studies have investigated cis-4-aminoproline derivatives as potential lipid-lowering agents.[7]

Compound/PeptideTargetActivity MetricValueReference
Endomorphin-2 (EM-2)μ-Opioid ReceptorK_i~8.9 nM[5]
EM-2 Analogue (linear, cAmp²)μ-Opioid ReceptorK_i310 nM[5]
EM-2 Analogue (cyclic, cAmp²)μ-Opioid ReceptorK_i660 nM[5]
c[Amp(MPUPA)Val-Asp-Leu]α4β1 IntegrinIC₅₀ (Adhesion)Sub-micromolar[6]

Table 1: Comparative biological activities of peptides containing aminoproline isomers versus parent compounds. The data illustrates how stereochemical changes can dramatically alter receptor affinity.

Analytical Characterization: Identifying and Differentiating the Isomers

Distinguishing between cis-4-aminoproline and trans-4-aminoproline, especially once incorporated into a peptide, requires high-resolution analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for characterizing these isomers in solution.[8][9] It provides detailed information on both the local conformation of the aminoproline ring and the isomerization state of the preceding peptide bond.

  • Key 1D/2D NMR Experiments: ¹H, ¹³C, COSY, HSQC, and NOESY/ROESY.

  • Distinguishing Features:

    • ¹³C Chemical Shifts: The chemical shift difference between the Cβ and Cγ carbons is a reliable indicator of the peptide bond conformation. In the trans isomer, this difference is typically smaller than in the cis isomer.[8][10] For the cis isomer, Cβ shifts downfield (to ~34 ppm) and Cγ shifts upfield (to ~24 ppm).[10]

    • ¹H-¹H NOEs: Nuclear Overhauser Effect (NOE) spectroscopy is crucial for determining the cis/trans state of the Xaa-Pro bond. A strong NOE between the α-proton of the preceding residue (Xaa) and the δ-protons of the proline ring is characteristic of a trans bond. Conversely, a strong NOE between the α-protons of both the Xaa and proline residues indicates a cis bond.[8][11]

Protocol: NMR Analysis of an Aminoproline-Containing Peptide
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥500 MHz). This should include:

    • 1D ¹H spectrum for initial assessment.

    • 2D ¹H-¹H TOCSY to identify spin systems for each amino acid.

    • 2D ¹H-¹H NOESY (with a mixing time of 200-400 ms) to identify through-space correlations.

    • 2D ¹H-¹³C HSQC to assign protonated carbons and confirm Cβ/Cγ shifts.

  • Data Analysis:

    • Assignment: Use the TOCSY and HSQC spectra to assign all possible proton and carbon resonances for both the major and minor conformers present in solution.[8]

    • Isomer Identification: Analyze the NOESY spectrum for the key Hα(i) - Hδ(i+1) (trans) and Hα(i) - Hα(i+1) (cis) cross-peaks, where 'i' is the residue preceding the aminoproline.

    • Quantification: Integrate the well-resolved peaks corresponding to the cis and trans isomers in the 1D ¹H spectrum to determine their relative populations.

X-ray Crystallography

While NMR excels for solution-state analysis, X-ray crystallography provides unambiguous, high-resolution structural data in the solid state.[12] It can definitively resolve the stereochemistry, ring pucker, bond lengths, and bond angles of the aminoproline residue within a peptide or as a standalone molecule.[3][13][14] A crystal structure of an acetylated methyl ester of (4S)-aminoproline confirmed its C4-endo ring pucker in the solid state.[3]

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating enantiomers and diastereomers of amino acids.[15][16][17] This technique is essential for verifying the enantiomeric purity of the synthesized aminoproline isomers before their use in peptide synthesis. Various CSPs, including those based on polysaccharides, crown ethers, or ligand-exchange principles, can be employed for this purpose.[15][16]

Conclusion

Cis-4-aminoproline and trans-4-aminoproline are not interchangeable building blocks. They are distinct stereoisomers that exert precise and predictable control over the conformation of the pyrrolidine ring and the isomerization of the preceding peptide bond. The trans isomer, with its preference for a Cγ-exo pucker, tends to stabilize trans peptide bonds and is reminiscent of the structural role of hydroxyproline in collagen. The cis isomer, favoring a Cγ-endo pucker, is more disposed to adopting a cis peptide bond. This fundamental difference provides peptide chemists and drug designers with a powerful tool to enforce specific secondary structures, modulate receptor binding affinity, and ultimately fine-tune biological function. A thorough understanding of their synthesis, conformational properties, and analytical characterization is essential for the rational design of next-generation peptidomimetics and therapeutic agents.

References

  • Mollica, A., et al. (2017). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Omega, 2(7), 3657–3664. Available at: [Link]

  • Frese, N., et al. (2014). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. Journal of Peptide Science, 20(10), 785-789. Available at: [Link]

  • Ecsédi, P., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10974. Available at: [Link]

  • Pore, V. S., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3189–3201. Available at: [Link]

  • Shi, Z., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 79-90. Available at: [Link]

  • Rinaldi, M., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 26(20), 6245. Available at: [Link]

  • Aisan, H., et al. (2009). Process for production of cis-4-hydroxy-l-proline. Google Patents, WO2009139365A1.
  • Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-61. Available at: [Link]

  • Hardy, P. M., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Acta Chemica Scandinavica, 44, 243-251. Available at: [Link]

  • Pore, V. S., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3189–3201. Available at: [Link]

  • Anbazhagan, S., et al. (2002). Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. Bioorganic & Medicinal Chemistry Letters, 12(24), 3579-81. Available at: [Link]

  • Sebák, F., et al. (2022). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Angewandte Chemie International Edition, 61(2), e202108361. Available at: [Link]

  • de Almeida, G. A. B., et al. (2016). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 3(Pt 1), 2–11. Available at: [Link]

  • Jaskolski, M., & Dauter, Z. (2014). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 61(4), 619-629. Available at: [Link]

  • Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers, 34(9), 1199-212. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. Available at: [Link]

  • Nagy, I., et al. (1998). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 63(22), 7608-7616. Available at: [Link]

  • Ball, P. (2010). Complexity crystallised. Nature, 463(7283), 878-879. Available at: [Link]

  • Armstrong, D. W. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

  • Dragoi, D., et al. (2007). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. 42nd Lunar and Planetary Science Conference. Available at: [Link]

  • Levin, B. J., et al. (2021). The Stickland fermentation precursor trans-4-hydroxyproline differentially impacts the metabolism of Clostridioides difficile and commensal Clostridia. bioRxiv. Available at: [Link]

  • Toth, G., et al. (2017). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 145, 822-828. Available at: [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM.com. Available at: [Link]

  • Al-Majid, A. M. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Lee, S. Y., et al. (2017). Identification of Trans-4-Hydroxy-L-Proline as a Compatible Solute and Its Biosynthesis and Molecular Characterization in Halobacillus halophilus. Frontiers in Microbiology, 8, 2038. Available at: [Link]

  • Lang, L., et al. (2013). Isomers of 4-[18F]Fluoro-Proline: Radiosynthesis, Biological Evaluation and Results in Humans using PET. Molecules, 18(11), 13359-13374. Available at: [Link]

  • Levin, B. J., et al. (2020). Molecular basis for catabolism of the abundant metabolite trans-4-hydroxy-L-proline by a microbial glycyl radical enzyme. eLife, 9, e51921. Available at: [Link]

  • Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). Available at: [Link]

Sources

Technical Guide: 4-Amino-L-proline vs. 4-Hydroxyproline in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-amino-L-proline vs 4-hydroxyproline structural comparison Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of non-canonical amino acids, 4-hydroxyproline (Hyp) and 4-amino-L-proline (Amp) represent two divergent tools for peptide engineering.[1] While they share a pyrrolidine core, their physicochemical behaviors are distinct.[2] Hyp is the gold standard for structural stabilization , utilizing stereoelectronic effects to lock peptide backbones into specific conformations (notably the polyproline II helix). In contrast, Amp serves as a functional chameleon , offering a tunable handle for chemical modification, pH-responsiveness, and cationic charge introduction.

This guide analyzes the structural, synthetic, and functional differences between these two residues, providing researchers with the decision-making framework necessary for rational drug design.

Part 1: Structural & Physicochemical Analysis[3]

The functional divergence of these molecules stems from the electronic nature of the substituent at the C4 position of the pyrrolidine ring.

Comparative Physicochemical Profile[1][3]
Feature(2S,4R)-4-Hydroxyproline (Hyp)(2S,4R)-4-Amino-L-proline (Amp)
Side Chain Functionality Hydroxyl (-OH)Primary Amine (-NH₂)
Electronic Effect Strong Electronegative Inductive EffectpH-Dependent (Neutral -NH₂ vs Cationic -NH₃⁺)
pKa (Side Chain) ~13-14 (Not ionizable in phys. range)~7.5 – 7.8 (Physiologically active switch)
Ring Pucker Preference C

-exo
(strongly favored)
pH-Dependent / Variable
H-Bond Capability Donor & Acceptor (Water bridging)Donor (3) & Acceptor (1) when charged
Primary Utility Conformational Locking / StabilityBio-orthogonal Functionalization / Solubility
Stereoelectronic Effects: The Gauche Effect

The defining feature of Hyp is the gauche effect . The electronegative oxygen atom at C4 prefers a gauche orientation relative to the ring nitrogen. In the (2S,4R) isomer, this forces the pyrrolidine ring into the C


-exo  pucker.[3] This pucker pre-organizes the backbone dihedral angles (

) to perfectly match the geometry required for the collagen triple helix.

Amp lacks this consistent driving force. While the protonated ammonium group (-NH₃⁺) is electron-withdrawing, the steric bulk and solvation requirements of the charged group often disrupt the packing that Hyp would otherwise stabilize. Furthermore, the ability of Amp to deprotonate near physiological pH (pKa ~7.6) means its conformational preference is dynamic, acting as a molecular switch rather than a lock.

Part 2: Functional Implications in Peptide Engineering

Collagen Triple Helix Stability

The most critical distinction lies in their effect on thermal stability (


) of collagen-mimetic peptides (CMPs).
  • Hyp (The Stabilizer): Incorporating Hyp at the Yaa position of a (Gly-Xaa-Yaa)

    
     repeat significantly increases 
    
    
    
    . This is due to the C
    
    
    -exo pucker pre-organization and the formation of a water-mediated hydrogen bond network that "stitches" the helix together.
  • Amp (The Disruptor/Switch): Incorporating Amp generally destabilizes the triple helix compared to Hyp. The charged ammonium group interferes with the tight hydrophobic packing between strands. However, this destabilization is useful for creating pH-responsive materials —peptides that disassemble in acidic environments (endosomes) and re-assemble in neutral environments.

Functionalization Potential

Amp shines in its reactivity. The side-chain amine is a nucleophile that is orthogonal to the backbone amide.

  • Acylation: Can be derivatized with fluorophores, fatty acids, or drugs.

  • Click Chemistry: Can be converted to an azide or alkyne for bio-orthogonal ligation.

  • Cationic Charge: Enhances cell penetration (similar to Arginine-rich peptides) without the bulk of a guanidinium group.

Part 3: Visualization of Conformational Logic

The following diagram illustrates the stereoelectronic logic dictating the use of Hyp versus Amp.

G Start Select Proline Derivative Hyp 4-Hydroxyproline (Hyp) (Electronegative -OH) Start->Hyp Need Stability? Amp 4-Aminoproline (Amp) (Ionizable -NH2) Start->Amp Need Reactivity? Effect_Hyp Strong Gauche Effect Locks C-gamma Exo Pucker Hyp->Effect_Hyp Effect_Amp pH-Dependent Charge Dynamic Pucker/Solvation Amp->Effect_Amp Outcome_Hyp Outcome: Hyperstability (Collagen Triple Helix) Effect_Hyp->Outcome_Hyp Pre-organization Outcome_Amp Outcome: Functional Handle (Click Chem / pH Switch) Effect_Amp->Outcome_Amp Steric/Electrostatics

Figure 1: Decision logic for selecting between Hyp (structural lock) and Amp (functional key).

Part 4: Experimental Protocols (SPPS)

Synthesizing peptides with these residues requires distinct strategies. While Hyp can often be used with unprotected side chains, Amp requires strict orthogonal protection to prevent branching.

Protocol: Incorporation of 4-Hydroxyproline

Reagents: Fmoc-Hyp(tBu)-OH (recommended) or Fmoc-Hyp-OH (unprotected).

  • Coupling: Standard HBTU/DIEA activation.

  • Protection: If using Fmoc-Hyp-OH, the secondary alcohol is generally non-nucleophilic enough to resist acylation during subsequent coupling steps, provided no highly activated species (like symmetric anhydrides) are used.

  • Cleavage: Standard 95% TFA cocktail removes the tBu group (if present).

Protocol: Incorporation of 4-Amino-L-proline

Reagents: Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid (Fmoc-Amp(Boc)-OH). Note: Never use free-amine Amp in SPPS; it will cause immediate chain branching.

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x DMF.

  • Coupling:

    • Dissolve Fmoc-Amp(Boc)-OH (3 eq), HCTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add to resin and shake for 45-60 min.

    • Critical: Monitor with Kaiser test (ninhydrin). Prolines often require double coupling.

  • Capping: Acetic anhydride/Pyridine (to block unreacted amines).

  • Chain Elongation: Continue synthesis.

  • Final Cleavage:

    • Reagent: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2-3 hours.

    • Result: The Boc group on the side chain is removed simultaneously with the resin cleavage, yielding the free amine (cationic) peptide.

Visualization: SPPS Workflow

SPPS cluster_protection Critical Control Point Step1 Fmoc-Amp(Boc)-OH Activation (HBTU/DIEA) Step2 Coupling to Resin (Formation of Amide Bond) Step1->Step2 Step3 Fmoc Removal (20% Piperidine) Step2->Step3 Step4 Chain Elongation (Next AA) Step3->Step4 Step5 Final Cleavage (TFA) Removes Boc Group Step4->Step5 Final Peptide-Amp(NH3+) Free Amine Sidechain Step5->Final

Figure 2: Solid-Phase Peptide Synthesis workflow for 4-aminoproline using Boc orthogonal protection.

Part 5: Applications in Drug Discovery

Cell-Penetrating Peptides (CPPs)

Cationic peptides (e.g., TAT, Poly-Arg) are widely used to transport drugs across cell membranes.

  • Strategy: Replace Arginine with Amp .

  • Benefit: Amp provides the necessary positive charge for membrane interaction but adds backbone rigidity (Proline effect), potentially increasing proteolytic stability compared to flexible Poly-Arg sequences.

Integrin Targeting Scaffolds

4-Aminoproline is a privileged scaffold for peptidomimetics targeting integrins (e.g.,


).
  • Mechanism: The rigid pyrrolidine ring orients pharmacophores (attached to the N-terminus and the C4-amine) into precise spatial arrangements required for receptor binding.

  • Reference: New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of

    
     Integrin (See Ref 3).
    
pH-Responsive Switches

Because the pKa of Amp is ~7.6, it titrates within the physiological window.

  • Application: Designing "smart" collagen mimetics that form stable triple helices at pH 8.0 (uncharged Amp) but unravel at pH 6.0 (charged Amp) to release a drug payload in the tumor microenvironment.

References

  • Effect of 3-Hydroxyproline Residues on Collagen Stability. Source: Biophysics Instrumentation Facility, University of Wisconsin-Madison. URL:[Link] (Verified via context of Raines Lab research)

  • Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. Source: New Journal of Chemistry (RSC), 2015. URL:[Link]

  • New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modul

    
     Integrin. 
    Source: MDPI, Molecules, 2021.
    URL:[Link]
    
  • Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. Source: Journal of Peptide Science, 2014.[4] URL:[Link]

  • Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Source: Protein Science (PMC), 2002. URL:[Link]

Sources

Thermodynamic Stability of 4-Aminoproline-Containing Peptides: A Structural and Engineering Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of thermodynamically stable peptide assemblies is a cornerstone of modern biomaterials and targeted therapeutics. Among the non-canonical amino acids available to peptide engineers, 4-aminoproline (Amp) stands out as a highly versatile, pH-responsive, and stereoelectronically active building block[1]. Unlike canonical proline or 4-hydroxyproline (Hyp), Amp possesses an ionizable side chain. Depending on the local microenvironment, the pKa of the 4-amino group ranges from 7.5 to 10.5, allowing it to act as a physiological pH switch[1][2].

This technical guide dissects the causal mechanisms governing the thermodynamic stability of Amp-containing peptides—specifically focusing on collagen model peptides (CMPs) and heterotrimeric assemblies. By understanding the interplay between stereochemistry, ring pucker, and electrostatic interactions, researchers can predictably engineer hyperstable, stimuli-responsive peptide architectures.

Mechanistic Foundations: Stereoelectronic Effects and Ring Pucker

To engineer stability, we must first understand the causality at the single-residue level. The thermodynamic stability of proline-rich peptides is dictated by the gauche effect—a stereoelectronic phenomenon where electronegative substituents at the Cγ position interact with the backbone amide[3].

When the 4-amino group is protonated (-NH₃⁺), it becomes strongly electron-withdrawing. This induces a hyperconjugative interaction that biases the pyrrolidine ring into specific puckered conformations, which in turn dictates the cis-trans isomerism of the preceding amide bond[3][4]:

  • (2S,4R)-4-Aminoproline (4R-Amp): The gauche effect forces the ring into a Cγ-exo pucker. This conformation strongly stabilizes the trans peptide bond (ω = 180°). In the context of the collagen triple helix (Pro-Hyp-Gly)ₙ, the Cγ-exo pucker is structurally required at the Y-position [2].

  • (2S,4S)-4-Aminoproline (4S-Amp): The gauche effect forces the ring into a Cγ-endo pucker. This conformation is inherently favored at the X-position of the collagen triple helix[2][4].

G cluster_0 Stereochemical Input cluster_1 Conformational Pucker (Gauche Effect) cluster_2 Collagen Triple Helix Position R_Amp (4R)-Aminoproline Exo Cγ-exo Pucker R_Amp->Exo Electron-withdrawing (-NH3+) S_Amp (4S)-Aminoproline Endo Cγ-endo Pucker S_Amp->Endo Electron-withdrawing (-NH3+) Y_Pos Y-Position Stabilization Exo->Y_Pos Favors trans-amide X_Pos X-Position Stabilization Endo->X_Pos Ideal dihedral angles

Logical mapping of 4-aminoproline stereochemistry to macroscopic helix stabilization.

Engineering Hyperstability and pH-Responsiveness

Positional Dependence in Collagen Model Peptides

The stability of a collagen triplex is highly sensitive to the exact placement of the Amp diastereomer. Umashankara et al. demonstrated that placing 4S-Amp in the X-position yields a more thermodynamically stable triplex at alkaline pH compared to 4R-Amp, precisely because the Cγ-endo pucker is pre-organized for the X-position's dihedral requirements[2]. Conversely, 4R-Amp is highly stabilizing in the Y-position across all pH ranges due to its Cγ-exo preference[2].

Interstrand Salt Bridges: The Heterotrimer Breakthrough

While stereoelectronic pre-organization handles the intramolecular stability, Amp can also be leveraged for intermolecular stability. In a 2025 breakthrough, Fiala et al. demonstrated that (2S,4S)-4-aminoproline can form complementary interstrand salt bridges with aspartate residues[5][6].

Because natural collagens are heterotrimers (three non-identical strands), synthesizing them in vitro typically results in a chaotic mixture of up to 27 unique triple helices. By strategically placing 4S-Amp and Aspartate on different strands, the electrostatic attraction thermodynamically traps the desired heterotrimer, yielding unprecedented stability (Tm = 76 °C for a mere 32-residue peptide) and enabling blunt-ended architectures[5].

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic melting temperatures (Tm) of various Amp-containing peptides, illustrating the massive stability gains achieved through rational electrostatic and stereoelectronic design.

Peptide SystemModification PositionStereochemistrySubstituentpH ConditionMelting Temp (Tm) / Stability Impact
CMP (Pro-Hyp-Gly)ₙ Y-position4R-OH (Hyp)NeutralBaseline native stability
CMP (Pro-Amp-Gly)ₙ Y-position4R-NH₃⁺ (Amp)pH 3.0 – 7.0Highly stable triplex[2]
CMP (amp-Pro-Gly)ₙ X-position4S-NH₂ (amp)pH 9.0Higher stability than 4R variant[2]
Heterotrimer (17-mer) Interstrand4S-NH₃⁺ / Asp⁻Neutral19 °C (Shortest stable heterotrimer)[5]
Heterotrimer (32-mer) Interstrand4S-NH₃⁺ / Asp⁻Neutral76 °C (Hyperstable heterotrimer) [5]

Self-Validating Experimental Protocols

To accurately measure the thermodynamic stability of Amp-containing peptides, researchers must ensure the system is in true thermodynamic equilibrium, rather than a kinetic trap. The following protocol outlines a self-validating workflow for Circular Dichroism (CD) thermal denaturation.

Protocol: Thermodynamic Evaluation via CD Spectroscopy

Step 1: Synthesis and Purification

  • Synthesize the peptide via standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Use orthogonal protection for the 4-amino group (e.g., Boc or Alloc) to prevent branching.

  • Cleave using standard TFA cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purify via RP-HPLC to >95% purity. Lyophilize the fractions.

Step 2: Thermal Annealing (Critical Step) Causality: Collagen triple helices, especially heterotrimers, are prone to kinetic trapping (misfolded registries). Annealing provides the activation energy necessary to break kinetic traps and reach the global thermodynamic minimum[5].

  • Dissolve the peptide(s) in a buffered solution (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 100–300 µM.

  • Heat the sample to 80 °C for 15 minutes to completely denature all secondary structures.

  • Cool the sample to 4 °C at a strictly controlled, slow rate (e.g., 0.1 °C/min). Incubate at 4 °C for at least 24 hours.

Step 3: CD Melting Curve Acquisition

  • Transfer the annealed sample to a 1 mm pathlength quartz cuvette.

  • Monitor the CD ellipticity at 225 nm (characteristic of the polyproline II / collagen helix maximum).

  • Heat the sample from 4 °C to 95 °C at a rate of 1 °C/min, recording data points every 0.5 °C.

Step 4: The Self-Validation Check (Hysteresis) Trustworthiness: A single melting curve is insufficient to prove thermodynamic stability. You must run a reverse cooling curve (95 °C to 4 °C at 1 °C/min).

  • If the cooling curve perfectly overlaps the heating curve, the system is under thermodynamic control.

  • If hysteresis (a gap between the curves) is observed, the heating/cooling rate is too fast, and the calculated Tm is an artifact. The experiment must be repeated at a slower ramp rate (e.g., 0.5 °C/min).

Workflow SPPS 1. Fmoc-SPPS (Boc-protected Amp) Purify 2. RP-HPLC Purification SPPS->Purify Anneal 3. Thermal Annealing (80°C -> 4°C) Purify->Anneal CD 4. CD Spectroscopy (Melting Curve) Anneal->CD Validate 5. Hysteresis Check (Cooling Curve) CD->Validate Validate->Anneal If hysteresis > 0

Self-validating experimental workflow for thermodynamic analysis of Amp-peptides.

Conclusion

The incorporation of 4-aminoproline into peptide sequences is not merely a functionalization strategy; it is a profound biophysical tool. By exploiting the gauche effect, researchers can pre-organize the peptide backbone into Cγ-exo or Cγ-endo puckers, directly dictating macroscopic helical stability. Furthermore, the ionizable nature of the 4-amino group enables pH-responsive structural switching and allows for the design of hyperstable, electrostatically driven heterotrimers. Adhering to rigorous, self-validating thermodynamic protocols ensures that these engineered constructs perform predictably in downstream drug delivery and biomaterial applications.

References

  • Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Two prolines with a difference: contrasting stereoelectronic effects of 4 R / S-aminoproline on triplex stability in collagen peptides [Pro(X)-Pro(Y)-Gly]n Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative Source: Journal of Peptide Science (PubMed / NIH) URL:[Link]

  • Hyperstable, Minimal-Length, and Blunt-Ended Collagen Heterotrimers Source: Angewandte Chemie International Edition (PubMed / NIH) URL:[Link]

Sources

Methodological & Application

Synthesis of N-Boc-4-aminopyrrolidine-2-carboxylic Acid Derivatives: A Stereoselective Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-Boc-4-aminopyrrolidine-2-carboxylic acid (N-Boc-4-aminoproline) derivatives are highly versatile, conformationally constrained building blocks utilized extensively in modern drug discovery, peptide engineering, and the development of organocatalysts[1]. By replacing the native Cγ atom of proline with a nitrogen-bearing stereocenter, these derivatives enable the synthesis of cationic collagen mimetics, selective integrin binders, and cell-penetrating peptides[2].

The synthesis of these derivatives demands strict stereochemical control. The most scalable and atom-economical route leverages commercially available, inexpensive trans-4-hydroxy-L-proline as the chiral pool starting material[3]. The overarching strategy relies on orthogonal protecting group chemistry and a stereospecific bimolecular nucleophilic substitution (S_N2) to achieve complete Walden inversion at the C4 position[4].

Mechanistic Causality
  • Orthogonal Protection : The secondary pyrrolidine amine is shielded using a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid is masked as a methyl ester. This orthogonality prevents unwanted polymerization and side reactions during subsequent electrophilic activation steps.

  • Electrophilic Activation : The C4 hydroxyl group is converted into a mesylate. Mesyl chloride (MsCl) is selected over tosyl chloride due to its superior atom economy, faster reaction kinetics at 0 °C, and the ease of removing methanesulfonate byproducts during aqueous workup.

  • Stereochemical Inversion (S_N2) : The critical transformation is the displacement of the mesylate by an azide anion (N₃⁻). This step proceeds with complete stereochemical inversion, converting the natural (2S, 4R)-configuration to the (2S, 4S)-azide (cis-configuration)[3].

  • Chemoselective Reduction : Catalytic hydrogenation (Pd/C, H₂) is preferred for reducing the azide to a primary amine due to its clean reaction profile, yielding nitrogen gas and water as the only byproducts.

Stereochemical Workflow & Pathway

SynthesisWorkflow A trans-4-Hydroxy- L-proline B N-Boc-trans-4-hydroxy- L-proline methyl ester A->B 1. Boc2O 2. MeI C N-Boc-trans-4-mesyloxy- L-proline methyl ester B->C MsCl, Et3N D N-Boc-cis-4-azido- L-proline methyl ester C->D NaN3 (SN2 Inversion) E N-Boc-cis-4-amino- L-proline methyl ester D->E H2, Pd/C

Stereoselective synthesis workflow of N-Boc-cis-4-amino-L-proline methyl ester.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes specific Quality Control (QC) checkpoints to ensure intermediate integrity before proceeding, preventing the compounding of errors in multi-step syntheses.

Step 1: Protection and Esterification

Objective: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Suspend trans-4-hydroxy-L-proline (10.0 g, 76.3 mmol) in a 1:1 mixture of 1,4-dioxane and H₂O (100 mL).

  • Add NaOH (3.35 g, 83.9 mmol) and cool the mixture to 0 °C.

  • Dropwise add Boc₂O (18.3 g, 83.9 mmol) dissolved in 20 mL of dioxane. Stir at room temperature for 12 hours.

  • Acidify to pH 2-3 using 1M KHSO₄ and extract with Ethyl Acetate (3 × 100 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Dissolve the crude N-Boc acid in anhydrous DMF (80 mL). Add K₂CO₃ (15.8 g, 114.5 mmol) and cool to 0 °C.

  • Add Methyl Iodide (MeI) (5.7 mL, 91.6 mmol) dropwise. Stir at room temperature for 4 hours.

  • Quench with H₂O and extract with Diethyl Ether (3 × 100 mL). Wash the organic layer with brine, dry, and concentrate.

  • Self-Validation Checkpoint: TLC (DCM/MeOH 9:1) must show a single spot (Rf ~0.6) that stains positive with Phosphomolybdic Acid (PMA) but is Ninhydrin-negative (confirming complete amine protection).

Step 2: Electrophilic Activation (Mesylation)

Objective: Synthesis of N-Boc-trans-4-mesyloxy-L-proline methyl ester.

  • Dissolve the intermediate from Step 1 (15.0 g, 61.2 mmol) in anhydrous DCM (150 mL) under an argon atmosphere.

  • Add Triethylamine (Et₃N) (17.0 mL, 122.4 mmol) and cool the solution to 0 °C.

  • Slowly add Methanesulfonyl chloride (MsCl) (7.1 mL, 91.8 mmol) dropwise over 15 minutes to control the exothermic reaction.

  • Stir at 0 °C for 2 hours.

  • Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with DCM (2 × 50 mL).

  • Wash combined organics with 1M HCl, then brine. Dry over MgSO₄ and concentrate to yield a pale yellow oil.

  • Self-Validation Checkpoint: FT-IR spectroscopy must show the complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ and the appearance of strong asymmetric and symmetric S=O stretches at ~1350 cm⁻¹ and ~1175 cm⁻¹.

Step 3: Stereochemical Inversion via Azidation

Objective: Synthesis of N-Boc-cis-4-azido-L-proline methyl ester.

  • Dissolve the crude mesylate (18.0 g, 55.7 mmol) in anhydrous DMF (120 mL).

  • Add Sodium Azide (NaN₃) (10.8 g, 167.1 mmol).

  • Heat the suspension to 80 °C and stir vigorously for 16 hours. Caution: Do not use chlorinated solvents during heating with NaN₃ to prevent the formation of explosive diazidomethane.

  • Cool to room temperature, dilute with H₂O (300 mL), and extract with Ethyl Acetate (3 × 150 mL).

  • Wash the organic layer extensively with H₂O (5 × 100 mL) to remove residual DMF, followed by brine. Dry and concentrate.

  • Self-Validation Checkpoint: FT-IR spectroscopy is the definitive diagnostic tool here. The spectrum must reveal a strong, sharp azide (N=N=N) stretching band at ~2110 cm⁻¹[4]. NMR will confirm the inversion from (4R) to (4S) via coupling constant changes of the C4 proton.

Step 4: Chemoselective Azide Reduction

Objective: Synthesis of N-Boc-cis-4-amino-L-proline methyl ester.

  • Dissolve the azide intermediate (12.0 g, 44.4 mmol) in HPLC-grade Methanol (100 mL).

  • Carefully add 10% Pd/C (1.2 g, 10% w/w) under a steady stream of argon to prevent ignition.

  • Purge the reaction vessel with Hydrogen gas (H₂) and stir vigorously under a 1 atm H₂ balloon for 6 hours at room temperature.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol (50 mL).

  • Concentrate the filtrate in vacuo to afford the target primary amine.

  • Self-Validation Checkpoint: FT-IR must show the complete loss of the ~2110 cm⁻¹ azide band. TLC (DCM/MeOH 9:1) will show a baseline-shifted spot that stains intensely purple/pink with Ninhydrin, confirming the generation of the primary amine.

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative metrics for the optimized protocol, providing a benchmark for reaction efficiency and throughput.

StepTransformationReagents & SolventsTemp / TimeExpected YieldKey QC Metric
1 Boc-Protection & EsterificationBoc₂O, NaOH, MeI, K₂CO₃ (Dioxane/DMF)0 °C to RT / 16 h85 - 90%Ninhydrin Negative
2 MesylationMsCl, Et₃N (Anhydrous DCM)0 °C / 2 h92 - 96%Loss of ~3300 cm⁻¹ (IR)
3 S_N2 AzidationNaN₃ (Anhydrous DMF)80 °C / 16 h78 - 82%Gain of ~2110 cm⁻¹ (IR)
4 Catalytic ReductionH₂ (1 atm), 10% Pd/C (Methanol)RT / 6 h90 - 95%Loss of ~2110 cm⁻¹ (IR)

Note: The overall isolated yield across the 4-step sequence typically ranges from 55% to 67%, making it highly viable for multi-gram scale-up.

References

Sources

Application Note: 4-Aminoproline as a Privileged Scaffold for Peptidomimetic Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and combinatorial library generation.

Executive Summary

The transition from native peptides to therapeutically viable drugs is historically hindered by poor pharmacokinetic profiles and high susceptibility to proteolytic degradation. To bridge this gap, the 4-aminoproline (Amp) scaffold has emerged as a highly versatile, conformationally restricted building block for peptidomimetic library generation [1]. By restricting the


 and 

dihedral angles of the peptide backbone, the rigid pyrrolidine ring induces specific secondary structures (such as

-turns), which are critical for high-affinity target engagement.

This application note provides a comprehensive, self-validating methodology for utilizing the cis- and trans-4-aminoproline scaffolds in solid-phase peptide synthesis (SPPS) and subsequent on-resin diversification.

Mechanistic Rationale: The 4-Aminoproline Advantage

The selection of 4-aminoproline is not merely structural; it is deeply rooted in stereochemical causality.

  • Ring Pucker and Amide Isomerization: The stereochemistry at the 4-position (cis vs. trans) directly dictates the pyrrolidine ring pucker (endo vs. exo). Substitution with electron-withdrawing groups at the 4R-position biases the ring toward an exo pucker, which thermodynamically favors the trans amide bond. Conversely, 4S-substitution favors the endo pucker and a cis amide bond [2]. This predictable conformational bias allows researchers to rationally design the spatial orientation of pharmacophores.

  • Dual Orthogonal Functionalization: The Amp scaffold possesses two distinct functionalization sites: the N

    
     secondary amine and the 4-position primary/secondary amine. By utilizing orthogonal protecting groups (e.g., Fmoc/Alloc or Fmoc/Boc), these sites can be sequentially unmasked for combinatorial diversification (e.g., reductive amination, acylation, or alkylation) without cross-reactivity.
    

Mechanism Amp 4-Aminoproline Core (Induces β-turn) N_alpha N-α Functionalization (e.g., MPUPA group) Amp->N_alpha Positions C_term C-terminal Motif (e.g., RGD / LDV) Amp->C_term Orients Target Receptor Binding Pocket (e.g., Integrin MIDAS) N_alpha->Target Enhances Affinity C_term->Target Primary Recognition

Caption: Structural synergy and orientation of functional groups on the 4-aminoproline scaffold.

Workflow Visualization

The generation of an Amp-based peptidomimetic library follows a highly structured split-and-pool or parallel synthesis workflow.

Workflow Step1 1. Scaffold Selection Fmoc-cis-4-Amino-L-Proline Step2 2. Solid-Phase Synthesis Resin Loading & Elongation Step1->Step2 Step3 3. On-Resin Diversification Acylation / Reductive Amination Step2->Step3 Step4 4. Cleavage & Deprotection TFA / TIS / H2O Step3->Step4 Step5 5. Macrolactamization High-Dilution Cyclization Step4->Step5 Step6 6. Library Screening Target Engagement Assays Step5->Step6

Caption: Step-by-step workflow for the generation of 4-aminoproline-based peptidomimetic libraries.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure high fidelity during combinatorial library generation.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) of Linear Precursors

Objective: Assemble the linear peptide backbone incorporating the orthogonally protected Amp scaffold.

  • Resin Swelling: Swell 2-Chlorotrityl chloride (2-CTC) resin (0.6 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.

    • Causality: 2-CTC resin is chosen because it allows for mild acidic cleavage (1% TFA), preserving side-chain protecting groups if subsequent in-solution modifications are required.

  • First Amino Acid Loading: Add Fmoc-AA-OH (2.0 eq) and DIPEA (4.0 eq) in DCM. Agitate for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1) for 15 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).

  • Scaffold Coupling: Add Fmoc-cis-4-(Boc-amino)-L-proline (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Agitate for 1 hour.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. A yellow color indicates complete coupling (absence of free primary amines). A blue color indicates incomplete coupling, triggering a mandatory double-coupling step.

Protocol 3.2: On-Resin Diversification (Reductive Amination)

Objective: Introduce chemical diversity at the 4-amino position without forming an amide bond, preserving nitrogen basicity for potential salt-bridge interactions with the target receptor.

  • Selective Deprotection: If the 4-amino group is protected with an Alloc group (instead of Boc), treat the resin with Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM for 2 hours under Argon.

  • Imine Formation: Wash the resin, then add the desired library aldehyde (5.0 eq) in 1% AcOH/DMF. Agitate for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (10.0 eq) and agitate for an additional 4 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate imine without reducing unreacted aldehydes or other sensitive functional groups on the resin.

Protocol 3.3: Cleavage and In-Solution Macrolactamization

Objective: Cleave the linear precursor and cyclize to lock the


-turn conformation.
  • Global Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

    • Causality: The use of TIS (triisopropylsilane) as a carbocation scavenger is critical. Carbocations generated from protecting group removal (e.g., t-Butyl) can re-alkylate the highly nucleophilic 4-amino group of the Amp scaffold. TIS irreversibly quenches these species.

  • Precipitation: Filter the cleavage cocktail and precipitate the crude peptide in cold diethyl ether. Centrifuge and dry.

  • High-Dilution Cyclization: Dissolve the crude linear peptide in DMF to a final concentration of 1 mM . Add HOAt (3.0 eq), HATU (3.0 eq), and DIPEA (6.0 eq). Stir for 24 hours.

    • Causality: According to Jacobson-Stockmayer theory, intramolecular cyclization is a first-order reaction, whereas intermolecular dimerization is second-order. High dilution (1 mM) artificially lowers the local concentration of reactive ends from other molecules, thermodynamically favoring unimolecular ring closure. Furthermore, HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, accelerating the slow macrolactamization of sterically hindered Amp-peptides and minimizing epimerization.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Successful cyclization is validated by a mass shift of[M - 18] (loss of H₂O) and the strict absence of the [2M - 36] dimer peak.

Quantitative Performance Data

The efficiency of Amp-based library generation is highly dependent on the diversification strategy. Below is a summary of typical yields and purities derived from recent integrin and opioid receptor drug discovery campaigns [1][3][4].

Scaffold TypeDiversification StrategyCyclization MethodAverage Crude PurityOverall Yield (Post-HPLC)
cis-4-Amino-L-ProlineN

-Acylation (MPUPA)
HATU/HOAt (1 mM)78 - 85%45 - 60%
trans-4-Amino-L-Proline4-NH₂ Reductive AminationPyBOP/DIPEA (1 mM)70 - 80%35 - 50%
cis-4-Amino-D-Proline4-NH₂ AlkylationDPPA/NaHCO₃ (2 mM)65 - 75%30 - 42%
cis-4-Amino-L-ProlineDNA-Encoded Library (DEL)On-DNA Amidation> 90% (by sequencing)N/A (Screened as mixture)

Application Case Studies

Integrin Targeting ( 4 1, V 3, V 6)

Integrins are prime targets for inflammation, autoimmune pathologies, and fibrosis. A library of cyclic peptidomimetics was generated by grafting the Amp scaffold onto RGD (Arg-Gly-Asp) or LDV (Leu-Asp-Val) recognition motifs. For instance, functionalizing the N


-proline site with a (2-methylphenyl)ureido-phenylacetyl (MPUPA) appendage yielded the compound c[Amp(MPUPA)Val-Asp-Leu] , which demonstrated submicromolar agonist activity against the 

4

1 integrin on Jurkat cells[1]. Similarly, Amp-RGD chemotypes have been successfully shifted to target

V

6 integrins by altering the 4-amino substituents, providing high receptor affinity and selectivity [3].
Opioid Receptor Modulation

In the pursuit of novel analgesics with reduced side effects, the Amp scaffold was utilized to synthesize analogs of morphiceptin. By replacing Proline at position 2 and/or 4 with cis-4-amino-L-proline connected via the primary amino group, researchers significantly increased the flexibility and structural adaptation of the analog to the


-opioid receptor binding cavity, resulting in extraordinary 

-affinity compared to native morphiceptin [2].
Tuberculosis Drug Discovery via DNA-Encoded Libraries (DEL)

The Amp scaffold has proven highly compatible with DNA-Encoded Library (DEL) technologies. A massive DEL screen against the Mycobacterium tuberculosis target InhA identified a stereoselective 4-aminoproline core with a pyrazole amide moiety. The specific chirality and the interaction of the 4-aminoproline central core were established via X-ray crystallography as absolutely essential for InhA enzyme inhibition [4].

References

  • New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 2021. URL:[Link]

  • Synthesis, receptor binding studies, optical spectroscopic and in silico structural characterization of morphiceptin analogs with cis-4-amino-L-proline residues. Journal of Peptide Science, 2017. URL:[Link]

  • Shifting Towards αVβ6 Integrin Ligands Using Novel Aminoproline-Based Cyclic Peptidomimetics. Chemistry - A European Journal, 2020. URL:[Link]

  • Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. Frontiers in Cellular and Infection Microbiology, 2021. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of 4-Aminoproline During Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the stereochemical integrity of conformationally restricted peptides.

Incorporating 4-aminoproline (4-Amp) into a peptide sequence is notoriously challenging. The pyrrolidine ring strain, combined with the electron-withdrawing nature of the 4-amino substituent, drastically increases the lability of the


-proton[1]. This leads to rapid epimerization (racemization) during carboxylate activation.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure stereochemically pure 4-aminoproline couplings.

Part 1: Mechanistic Insights (The "Why")

Q: Why is 4-aminoproline significantly more prone to racemization than standard amino acids?

A: The racemization of 4-aminoproline is driven by a combination of stereoelectronic and steric factors[2]. When the C-terminal carboxylate of an Fmoc-4-Amp derivative is activated (e.g., forming an O-acylisourea or an OBt ester), the


-proton becomes highly acidic.
  • Ring Strain: The five-membered pyrrolidine ring restricts the conformational freedom of the activated ester, forcing it into a geometry that favors intramolecular cyclization into an oxazol-5(4H)-one (oxazolone) intermediate[3].

  • Inductive Effects: The protected 4-amino group (e.g., a Boc-protected amine) exerts a strong electron-withdrawing inductive effect, further lowering the pKa of the

    
    -proton.
    
  • Base-Catalyzed Deprotonation: In the presence of tertiary bases like DIPEA, the

    
    -proton is easily abstracted, forming an achiral enolate/dienolate intermediate[1]. Upon reprotonation, the proton can attack from either face, yielding a mixture of L- and D-epimers.
    

G A Fmoc-4-Amp-OH (L-enantiomer) B Activated Ester (O-Acylisourea / OBt) A->B Coupling Reagent + Base C Base-catalyzed Alpha-Deprotonation B->C Slow Amine Attack Excess Base G L-4-Amp Peptide (Desired Product) B->G Fast Amine Attack (Kinetic Control) D Enolate / Oxazolone Intermediate (Achiral) C->D E Reprotonation (Non-stereoselective) D->E F D-4-Amp Peptide (Epimerized Product) E->F Bottom-face attack E->G Top-face attack

Mechanistic pathway of 4-aminoproline epimerization during peptide activation.

Part 2: Reagent Selection & Quantitative Benchmarks

Q: Which coupling reagents and additives should I use to suppress this side reaction?

A: You must abandon standard HBTU/HOBt or standalone carbodiimide protocols. To suppress racemization, you must achieve kinetic control —ensuring the rate of amine nucleophilic attack vastly outpaces the rate of


-deprotonation.
  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This organophosphorus reagent is the gold standard for racemization-prone cyclic amino acids[4][5]. It mediates amide bond formation without forming the highly basic intermediates associated with uronium salts, effectively keeping epimerization below 1%[4].

  • DIC / OxymaPure: If phosphonium reagents are unavailable, use N,N'-diisopropylcarbodiimide (DIC) paired with OxymaPure[6]. OxymaPure forms a highly reactive, less sterically hindered active ester compared to HOBt, accelerating the coupling step before the oxazolone can form.

  • HATU / HOAt: For highly sterically hindered sequences where DEPBT is too slow, HATU offers rapid kinetics[7]. However, you must strictly limit the base (DIPEA) to exactly 1.0–1.5 equivalents to prevent base-catalyzed enolization[7].

Table 1: Quantitative Comparison of Coupling Reagents on 4-Amp Racemization
Coupling ReagentAdditiveBase (Equivalents)SolventEpimerization (% D-isomer)Coupling Efficiency
HBTUHOBtDIPEA (2.0 eq)DMF15.0% - 25.0%High
DICHOBtNoneDMF10.0% - 15.0%Moderate
DICOxymaPureNoneDMF/DCM< 4.0%High
HATUHOAtDIPEA (1.2 eq)DMF2.0% - 5.0%Very High
DEPBT None DIPEA (1.5 eq) THF/DMF < 1.0% Moderate to High

Note: Data represents average benchmarks derived from solid-phase peptide synthesis (SPPS) of proline-rich sequences[3][4][6].

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following SPPS protocol for coupling Fmoc-(2S,4R)-4-Amp(Boc)-OH is designed as a self-validating system . It utilizes DEPBT and incorporates built-in analytical checkpoints to verify success before proceeding.

Optimized DEPBT Coupling Protocol

Prerequisites: Swelled resin with a free N-terminal amine; anhydrous DMF and THF.

  • Step 1: Fmoc Deprotection & Validation

    • Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Validation Check: Collect the deprotection flow-through. Measure UV absorbance at 301 nm. A sharp peak confirms the release of the piperidine-dibenzofulvene adduct, validating that the primary amine is fully exposed and ready for coupling.

  • Step 2: In Situ Activation (Zero Pre-activation)

    • Causality Note: Pre-activation gives the activated ester time to undergo

      
      -deprotonation. We must activate in the presence of the nucleophile.
      
    • Dissolve 2.0 equivalents of Fmoc-4-Amp(Boc)-OH and 2.0 equivalents of DEPBT in a 1:1 mixture of anhydrous DMF/THF.

    • Add the solution directly to the resin vessel.

  • Step 3: Temperature-Controlled Base Addition

    • Chill the reaction vessel to 0°C to 5°C using an ice bath. Lowering thermal energy suppresses the activation energy required for oxazolone formation.

    • Add 1.5 equivalents of DIPEA dropwise over 2 minutes.

    • Allow the reaction to slowly warm to room temperature and agitate for 2 to 4 hours.

  • Step 4: Colorimetric Validation

    • Wash the resin thoroughly (DMF 5x, DCM 3x).

    • Validation Check: Perform a Kaiser test (for primary amines) or a Chloranil test (if coupling onto a secondary amine like a previous proline). A negative result (no blue/green color) validates >99% coupling efficiency. If positive, perform a second coupling using DIC/OxymaPure for 1 hour.

  • Step 5: Cleavage and Chiral LC-MS Quantification

    • Cleave a micro-aliquot using TFA/TIS/H2O (95:2.5:2.5).

    • Analyze via chiral LC-MS. Calculate racemization: % Racemization =[Area(D-4-Amp) / (Area(D-4-Amp) + Area(L-4-Amp))] × 100[6].

Part 4: Troubleshooting Workflow

If you detect >5% D-epimer in your final peptide, follow this logical diagnostic tree to isolate and eliminate the source of the racemization.

Workflow Start High Racemization Detected (>5% D-Epimer) Step1 Check Coupling Reagent Start->Step1 Cond1 Using DIC/HOBt or HBTU? Step1->Cond1 Act1 Switch to DEPBT, HATU/HOAt, or DIC/OxymaPure Cond1->Act1 Yes Step2 Check Base & Temperature Cond1->Step2 No Act1->Step2 Cond2 Excess DIPEA or Temp > 25°C? Step2->Cond2 Act2 Reduce Base to 1.0-1.5 eq Lower Temp to 0-15°C Cond2->Act2 Yes Step3 Analyze Pre-activation Cond2->Step3 No Act2->Step3 Act3 Eliminate Pre-activation Add Base Last (In Situ) Step3->Act3 Success Racemization Suppressed (<1% D-Epimer) Act3->Success

Step-by-step troubleshooting workflow to suppress 4-aminoproline racemization.

Advanced FAQ: Protecting Group Strategies

Q: Can I change the N-terminal protecting group to prevent


-deprotonation entirely? 

A: Yes. Recent advancements have demonstrated that replacing the standard Fmoc group with a 2-nitrobenzenesulfonyl (Ns) group can completely suppress racemization[1]. The Ns group promotes the formation of a sulfonamide anion under basic conditions. This anion significantly increases the ionization energy required for


-deprotonation, acting as an electronic barrier to dienolate/oxazolone formation[1]. If DEPBT fails, synthesizing the N-Ns-4-Amp derivative is your ultimate failsafe.

References

  • ChemRxiv. "Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis." ChemRxiv Preprints. Available at: [Link]

  • ResearchGate. "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization." Organic & Biomolecular Chemistry. Available at: [Link]

  • NIH PubMed Central (PMC). "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." National Institutes of Health. Available at: [Link]

  • Dilun Biotechnology / Peptide Scientific. "Commonly Used Coupling Reagents in Peptide Synthesis." Peptide Scientific Technical Guides. Available at: [Link]

Sources

Improving solubility of hydrophobic 4-aminoproline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Aminoproline (4-AP) Solubilization Hub is designed as a dynamic technical resource.[1] Unlike standard SOPs, this guide addresses the thermodynamic and kinetic barriers specific to the rigid pyrrolidine scaffold of 4-aminoproline derivatives.

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4[1][2]

Welcome. If you are here, you are likely staring at a vial of white precipitate that refuses to dissolve in your buffer of choice. 4-aminoproline (4-AP) derivatives are deceptively difficult; the rigid pyrrolidine ring reduces entropic freedom, often leading to high crystal lattice energies that water cannot easily overcome.[1]

This guide is structured to diagnose the cause of insolubility and prescribe the correct chemical or formulation intervention.

Module 1: Diagnostic & Decision Logic

The "Why" Matters: Before adding solvent, you must identify the dominant force preventing solvation.

  • Case A: The Brick Wall (Crystal Lattice Energy). If your derivative is a zwitterion (free amine/acid) or has high melting point (>200°C), the molecules pack too tightly. Solution: Disrupt the lattice (Salts, pH).

  • Case B: The Grease Ball (Hydrophobicity). If your derivative has large protecting groups (Fmoc, Boc, Cbz) or lipophilic tails, the water network refuses to break to accommodate the non-polar surface area. Solution: Shield the hydrophobe (Cyclodextrins, Cosolvents).

Troubleshooting Workflow

Use this logic flow to determine your starting protocol.

SolubilityLogic Start Start: Characterize Precipitate CheckStructure Check Structure: Is the 4-Amino or Proline-N protected? Start->CheckStructure Protected Yes (Fmoc, Boc, Acyl) (Hydrophobic Dominant) CheckStructure->Protected Unprotected No (Free Amines/Acid) (Lattice Energy Dominant) CheckStructure->Unprotected SolventCheck Is it for Biological Assay? Protected->SolventCheck PHCheck Check pH vs pKa Unprotected->PHCheck BioYes Yes: Toxicity Limits Apply SolventCheck->BioYes BioNo No: Synthesis/Purification SolventCheck->BioNo ActionCD Protocol 3: Cyclodextrin Complexation BioYes->ActionCD Preferred ActionCoSol Protocol 2: Cosolvent (DMSO/PEG) Scan BioYes->ActionCoSol Alternative ActionSynth Use DMF/NMP + LiCl (Chaotropic) BioNo->ActionSynth ActionSalt Protocol 1: Salt Selection (Counter-ion) PHCheck->ActionSalt

Figure 1: Decision matrix for solubilizing 4-aminoproline derivatives based on structural protection and end-use application.

Module 2: Salt Selection (The First Line of Defense)

Target Audience: Users with free amines (basic) or free acids (acidic).[2]

The pyrrolidine nitrogen of proline has a pKa


 10.6, and the carboxylic acid 

1.99 [1, 2]. However, the 4-amino substituent (primary amine) introduces a second basic center (pKa

9-10).[1]
  • The Trap: At neutral pH (7.4), the molecule is zwitterionic (net charge 0). Zwitterions often have the lowest solubility because they crystallize via strong electrostatic networks.

  • The Fix: You must force the molecule into a net charged state (+1, +2, or -1) to increase hydration energy.

Protocol 1: Counter-ion Screening

Do not just add "acid."[1][2] The shape of the counter-ion matters.

Step-by-Step:

  • Calculate pKa: Estimate the pKa of your specific derivative.[1][2] If the 4-amino group is free, aim for a pH < 4 to fully protonate both nitrogens.

  • Screen Counter-ions: Prepare 10 mg of solid in 1 mL vials. Add 1.1 equivalents of the following acids (for bases) or bases (for acids).

Counter-ion TypeSpecific ReagentWhy it works
Standard (Small) HCl / NaOHHigh charge density.[1][2] Good for breaking lattice, but Cl- salts can sometimes "salt out" hydrophobic derivatives.[1]
Chaotropic (Large) Methanesulfonic acid (Mesylate)Recommended. The bulky organic anion disrupts packing better than Cl- for proline derivatives.[1][2]
Lipophilic Tosylic acid (Tosylate)Best for derivatives with aromatic rings (e.g., benzyl groups).[1][2] Matches the lipophilicity of the drug.
Solubilizing Base Meglumine / L-ArginineFor acidic derivatives (COOH free).[1][2] Arginine prevents aggregation via hydrogen bonding [3].[1][2]

Critical Note: If using Fmoc-protected derivatives, avoid strong bases as they will cleave the Fmoc group (base-labile).[1]

Module 3: Formulation Strategies (Hydrophobic Derivatives)

Target Audience: Users working with Fmoc/Boc-protected derivatives or lipophilic drug candidates.[1][2]

When the amines are capped, the molecule loses its polarity. The rigid proline ring prevents the "collapse" that flexible chains use to hide hydrophobic surface area, making these derivatives notoriously difficult.

Protocol 2: Cosolvent Systems (The "Golden Ratio")

Avoid 100% DMSO if possible (toxic to cells >0.1%).[2] Use a ternary system.

  • The System: DMSO (Solubilizer) + PEG 400 (Interface stabilizer) + Water/Buffer.[1][2]

  • Procedure:

    • Dissolve 4-AP derivative in 100% DMSO at 100x target concentration.

    • Add PEG 400 (Target final conc: 10-20%).[1]

    • Slowly add warm buffer (37°C) with vortexing. Do not add cold buffer.

Protocol 3: Cyclodextrin Complexation (The "Host-Guest" Solution)

For biological assays, this is the gold standard. Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the hydrophobic bulk of the derivative while presenting a hydrophilic face to water [4].[1]

Mechanism: The proline ring or its hydrophobic 4-substituent fits into the CD cavity.[1] Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1]
    
  • Add excess 4-AP derivative solid to the solution.

  • Equilibrate: Shake at 25°C for 24 hours.

  • Filter: Remove undissolved solid using a 0.45 µm PVDF filter.

  • Quantify: Measure concentration via HPLC-UV.

Data Interpretation (Phase Solubility): Compare the solubility in water (


) vs. CD solution (

).

Module 4: Synthetic Intermediates (Fmoc-Chemistry)

Target Audience: Peptide Chemists.[1][2]

Issue: Fmoc-4-aminoproline derivatives often aggregate during SPPS (Solid Phase Peptide Synthesis), leading to "difficult sequences" and deletion sequences.

The Fix:

  • Solvent: Switch from DMF to NMP (N-methyl-2-pyrrolidone).[1] NMP has better solvating power for aggregated peptide chains.[1]

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts the

    
    -sheet-like hydrogen bonding that Fmoc-proline derivatives can induce [5].
    
  • Diastereomeric Mixtures: If stereochemistry at the 4-position is not critical for the intermediate step, using a mix of cis and trans isomers can disrupt crystal packing, significantly improving solubility during purification [6].[1][2]

Frequently Asked Questions (FAQ)

Q1: My derivative dissolves in DMSO but crashes out immediately upon adding water. Why? A: This is the "Parachute Effect" failure.[1][2] The DMSO solvates the hydrophobic regions, but water is a "non-solvent" for these regions. Upon mixing, the local concentration of water spikes, causing rapid supersaturation and precipitation.

  • Fix: Use Protocol 3 (Cyclodextrins) .[1][2] The CD "catches" the hydrophobic molecule before it can aggregate. Alternatively, add the DMSO solution dropwise into a rapidly stirring vortex of buffer to prevent local supersaturation.

Q2: Can I use sonication to dissolve my 4-AP derivative? A: Use with caution. Sonication generates heat and free radicals.[1]

  • Safe: 5-10 minutes in an ultrasonic bath.

  • Unsafe:[1][2] Probe sonication (can degrade sensitive carbamates/amides).[1][2]

  • Better: Gentle heating (40-50°C) is often safer and more effective for breaking crystal lattices than sonication.[1]

Q3: How does the stereochemistry (cis vs. trans) affect solubility? A: Trans-4-aminoproline derivatives generally pack more efficiently in the crystal lattice than cis derivatives due to symmetry, often making the trans isomer less soluble.[1][2] If you have the choice during early drug design, the cis isomer or a mixture may offer better physicochemical properties [6].

References

  • PubChem. L-Proline | C5H9NO2.[1][2] National Library of Medicine. [Link][1][2]

  • PubChem. L-Hydroxyproline | C5H9NO3.[1][2] National Library of Medicine.[1] [Link][1][2]

  • Hirano, A. et al. (2010).[1][3] Arginine-assisted solubilization system for drug substances. Journal of Physical Chemistry B. [Link]

  • Van Hoof, N. et al. (2000).[1][2][4] Enantioselective complexation of amino acids by cyclodextrin derivatives. Journal of Inclusion Phenomena. [Link][1][2]

  • Cui, Y. et al. (2022).[1][2] Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis. PMC. [Link]

Sources

Technical Support Center: Optimizing Fmoc Removal from 4-Aminopyrrolidine-2-Carboxylic Acid Residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-aminopyrrolidine-2-carboxylic acid (Amp), structurally analogous to Proline, presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). While the secondary amine nature of the pyrrolidine ring facilitates rapid Fmoc removal kinetics compared to sterically hindered primary amines, it introduces a critical risk: Diketopiperazine (DKP) formation .

When Amp is positioned as the second residue from the C-terminus (e.g., H-Amp-AA1-Resin), the removal of the Fmoc group exposes a secondary amine that is spatially predisposed to attack the C-terminal ester linkage. This results in the cleavage of the dipeptide from the resin, leading to a catastrophic loss of yield (often >90%) known as the "deletion sequence."

This guide provides expert-level troubleshooting and optimized protocols to mitigate DKP formation and ensure efficient deprotection.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am observing a massive loss of peptide mass after deprotecting Fmoc-Amp-AA1-Resin. The resin test is positive for amine, but the subsequent coupling fails. What is happening?

Diagnosis: You are likely experiencing Diketopiperazine (DKP) formation . Mechanism: Upon Fmoc removal, the secondary amine of the Amp residue undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the resin ester linkage.[1] This cyclization releases the dipeptide (Amp-AA1) as a cyclic diketopiperazine, leaving a free hydroxyl group (on the resin linker) or a truncated sequence. Solution:

  • Switch Resins: If possible, use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker prevents the DKP attack.[2]

  • Modify Deprotection: Abandon standard 20% piperidine. Use the DBU/Piperazine Protocol (Protocol B below), which favors deprotection over cyclization.

  • Shorten Time: Reduce deprotection time to the absolute minimum required (e.g., 2 x 3 minutes).

Q2: Why is the standard 20% Piperidine/DMF cocktail problematic for Amp residues?

Expert Insight: Piperidine is a secondary amine that effectively removes Fmoc but also promotes the cis-amide bond conformation required for DKP cyclization. Furthermore, the basicity of 20% piperidine (pKa ~11.2) is sufficient to catalyze the ester cleavage. Alternative: A cocktail of 2% DBU and 5% Piperazine is superior. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that rapidly removes Fmoc via E1cB elimination but is too bulky to stabilize the transition state for DKP formation. Piperazine acts as a scavenger for the dibenzofulvene byproduct without aggressively driving the cyclization.

Q3: My Kaiser (Ninhydrin) test is inconclusive after Fmoc removal from Amp. How do I verify deprotection?

Diagnosis: The Kaiser test relies on primary amines to produce a dark blue color (Ruhemann's purple). Amp possesses a secondary amine (part of the pyrrolidine ring), which does not react typically with ninhydrin. Solution: Use the Chloranil Test or the p-Nitrophenyl Ester Test .

  • Chloranil Test: A positive result (free secondary amine) is indicated by a dark blue/green staining of the resin beads.

  • Acetaldehyde/Chloranil: For higher sensitivity, use the acetaldehyde-enhanced chloranil test.

Q4: Does the protecting group on the 4-amino position (e.g., Boc, Fmoc) impact the deprotection of the alpha-amine?

Analysis:

  • Fmoc-Amp(Boc)-OH: The Boc group on the 4-position is stable to base. It adds minor steric bulk but generally does not hinder alpha-Fmoc removal.

  • Fmoc-Amp(Fmoc)-OH: If you are using bis-Fmoc protected Amp, standard deprotection will remove both groups. This is usually intended.

  • Stereoelectronic Effects: The electron-withdrawing nature of the 4-amino protecting group (carbamate) slightly reduces the nucleophilicity of the alpha-amine, potentially slowing DKP formation slightly, but not enough to rely on as a safety measure.

Part 2: Optimized Experimental Protocols
Protocol A: Standard Deprotection (Low Risk)

Use this ONLY when Amp is internal (residue >3 from C-terminus) and not adjacent to Asp/Gly.

  • Drain reaction vessel.

  • Wash with DMF (3 x 1 min).

  • Add 20% Piperidine in DMF (5 mL/g resin).

  • Agitate for 5 minutes .

  • Drain and Repeat with fresh solution for 10 minutes .

  • Wash extensively with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Perform Chloranil Test .

Protocol B: "Anti-DKP" Optimized Deprotection (High Risk)

Mandatory when Amp is the 2nd residue (e.g., Amp-AA1-Resin) or in DKP-prone sequences (e.g., Amp-Pro, Amp-Gly).

Reagent Preparation:

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is preferred over DMF for faster kinetics.

  • Base Cocktail: 2% DBU (v/v) + 5% Piperazine (w/v) in NMP.[3][4]

Step-by-Step:

  • Swelling: Ensure resin is well-swollen in NMP.[5]

  • Short Cycle 1: Add Base Cocktail (5 mL/g). Agitate vigorously for 30 seconds . Drain immediately. (Removes bulk Fmoc).

  • Short Cycle 2: Add Base Cocktail. Agitate for 3 minutes . Drain.

  • Short Cycle 3: Add Base Cocktail. Agitate for 3 minutes . Drain.

  • Immediate Wash: Wash with NMP (5 x 1 min) immediately to remove base.

  • Immediate Coupling: Do not let the resin sit. Proceed immediately to the coupling of the next amino acid (use HATU/HOAt for rapid acylation of the secondary amine).

Data Comparison: DKP Formation Rates

ConditionBase CompositionSolventDKP Formation (Amp-Pro-Resin)Yield of Target Peptide
Standard 20% PiperidineDMFHigh (~15-20%) Low
Optimized 2% DBU / 5% PiperazineNMPMinimal (<4%) High
Control 50% PiperidineDMFVery High (>30%)Very Low

Data extrapolated from Proline-analog studies [3, 4].

Part 3: Visualizing the Mechanism & Workflow
Figure 1: Mechanism of DKP Formation vs. Deprotection

This diagram illustrates the competition between the desired Fmoc removal and the undesired cyclization (DKP).

DKP_Mechanism cluster_risk High Risk Zone Fmoc_Peptide Fmoc-Amp-AA1-Resin Free_Amine H-Amp-AA1-Resin (Free Secondary Amine) Fmoc_Peptide->Free_Amine Fmoc Removal (Fast) Base Base (Piperidine/DBU) Base->Fmoc_Peptide Transition Nucleophilic Attack on Ester Linkage Free_Amine->Transition Slow Coupling or Long Exposure Next_Coupling Coupling of AA3 (Desired Path) Free_Amine->Next_Coupling Rapid Acylation (Protocol B) DKP_Product Diketopiperazine (Cyclic) + Truncated Resin Transition->DKP_Product Cyclization

Caption: The "Race Against Time": The free secondary amine of Amp must be coupled to the next amino acid before it attacks the resin linker to form a DKP byproduct.

Figure 2: Decision Tree for Amp Deprotection

Optimization_Workflow Start Start: Fmoc-Amp-Peptide-Resin Position_Check Is Amp at Position 2? (Penultimate C-term) Start->Position_Check Resin_Check Is Resin 2-CTC or Trityl? Position_Check->Resin_Check Yes (High Risk) Standard_Protocol Use Protocol A: 20% Piperidine/DMF Position_Check->Standard_Protocol No (Internal Residue) Resin_Check->Standard_Protocol Yes (Steric Protection) Optimized_Protocol Use Protocol B: 2% DBU / 5% Piperazine / NMP Resin_Check->Optimized_Protocol No (Wang/Rink Amide) Monitor Monitor: Chloranil Test Standard_Protocol->Monitor Optimized_Protocol->Monitor Coupling Coupling: Use HATU/HOAt (Double Couple) Monitor->Coupling

Caption: Selection logic for deprotection cocktails based on peptide sequence and resin type to minimize DKP formation.

References
  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Peptide Chemistry. (2024). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

Sources

Purification methods for zwitterionic 4-aminopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification, isolation, and handling of zwitterionic 4-aminopyrrolidine-2-carboxylic acid (4-aminoproline).

This guide is structured as a Level 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes the isolation of the free zwitterion (net charge 0), which presents distinct challenges compared to handling the stable hydrochloride or trifluoroacetate salts.

Subject: Isolation and Purification of Zwitterionic this compound Case ID: AMP-PUR-001 Applicable Forms: cis-4-aminoproline, trans-4-aminoproline, synthetic mixtures.

Executive Summary

4-Aminoproline is a highly polar, water-soluble, zwitterionic molecule. Unlike standard lipophilic organic compounds, it cannot be purified via aqueous extraction (DCM/EtOAc washes). The zwitterionic form (free base) is often an oil or hygroscopic solid that is difficult to crystallize directly from synthesis mixtures containing inorganic salts.

Core Challenges:

  • Water Solubility: Product partitions into the aqueous phase, making standard workups impossible.

  • Salt Removal: Separation from inorganic byproducts (NaCl, Na2SO4) requires ion exchange.

  • Stereoisomerism: Cis and Trans isomers have identical mass and similar pKa values, requiring specific separation strategies.

Module 1: Isolation of the Free Zwitterion (Desalting)

User Issue: "I synthesized 4-aminoproline but my product is mixed with inorganic salts. How do I isolate the pure zwitterion without the salt?"

Technical Solution: The gold standard for isolating zwitterionic amino acids from salts is Cation Exchange Chromatography using a strongly acidic resin (sulfonic acid type) in the H+ form.

Protocol: Volatile Base Elution

This method utilizes the amphoteric nature of the molecule. You will bind the molecule to the resin as a cation, wash away non-basic impurities (salts), and elute with a volatile base (Ammonia).

Materials:

  • Resin: Dowex 50W-X8 (or Amberlite IR120), 200-400 mesh, Hydrogen form.

  • Eluent A: Distilled Water (Milli-Q).

  • Eluent B: 1M - 2M NH₄OH (Ammonium Hydroxide).

Step-by-Step Workflow:

  • Column Preparation: Pack the resin into a glass column. Wash with water until the eluent is neutral.

  • Loading: Dissolve your crude mixture in the minimum amount of water (pH < 3). If your synthesis was basic, acidify with dilute HCl to ensure the amine is protonated (positively charged). Load this onto the column.

  • Washing (Salt Removal): Flush the column with 3–5 column volumes (CV) of Water .

    • Mechanism:[1][2][3][4] The amino acid binds to the sulfonate groups (

      
      ). Inorganic cations (Na+, K+) may bind, but anions (Cl-, SO4-) and neutral organics pass through.
      
  • Elution (Product Recovery): Switch to 1M NH₄OH .

    • Mechanism:[1][2][3][4] The ammonia deprotonates the resin and the amino acid, displacing the product.

  • Detection: Collect fractions. Spot on TLC plates and stain with Ninhydrin .

    • Note: Unlike Proline (yellow), 4-aminoproline typically yields a purple/blue spot due to the primary exocyclic amine.

  • Isolation: Combine positive fractions and evaporate under reduced pressure .

    • Critical: The NH₄OH is volatile. Evaporation leaves the free zwitterion.

Visualization: Ion Exchange Logic

IEC_Workflow Start Crude Mixture (Amino Acid + Salts) Acidify Acidify to pH 2 (Protonate Amines) Start->Acidify Load Load on Dowex 50W (H+ Form) Acidify->Load Wash Wash with Water (Elute Anions/Neutrals) Load->Wash Waste Elute Elute with 1M NH4OH (Displace Product) Wash->Elute Evap Rotary Evaporation (Remove NH3/H2O) Elute->Evap Product Fractions Final Pure Zwitterion (Solid/Oil) Evap->Final

Figure 1: Purification workflow using Cation Exchange Chromatography to isolate the zwitterion.

Module 2: Copper Removal

User Issue: "My product has a blue/green tint. I used a Copper(II) complex during synthesis. How do I remove the residual metal?"

Technical Solution: Copper binds tightly to 4-aminoproline (forming a chelate). Standard extraction often fails.

Method A: Chelex Resin (Recommended) Use a chelating resin (e.g., Chelex 100) which has a higher affinity for Cu(II) than the amino acid does.

  • Dissolve crude product in water (neutral pH).

  • Stir with Chelex 100 beads (Na+ form) for 2–4 hours.

  • Filter off the beads (which will turn blue).

  • Lyophilize the filtrate.

Method B: Thioacetamide Precipitation (Classic) Warning: Generates H2S gas. Use a fume hood.

  • Dissolve crude in water.

  • Add Thioacetamide or bubble H₂S gas.

  • Cu(II) precipitates as Copper Sulfide (CuS, black solid).

  • Filter through Celite.[5]

  • Proceed to Ion Exchange (Module 1) to remove excess reagents.

Module 3: Separation of Cis/Trans Isomers

User Issue: "I have a 50:50 mixture of cis- and trans-4-aminoproline. Can I separate them on the ion exchange column?"

Technical Solution: No. The pKa differences between cis and trans isomers are usually too small for effective separation on standard preparative ion exchange resins.

Strategy: Derivatization (The "Protect-Purify-Deprotect" Cycle) To separate diastereomers efficiently, you must temporarily mask the zwitterionic character to allow silica chromatography.

Protocol:

  • Protection: React the crude amine mixture with (Boc)₂O (Di-tert-butyl dicarbonate) and NaOH. This protects both amines (N1 and N4).

    • Result: N,N'-di-Boc-4-aminoproline (Carboxylic acid remains free, or can be esterified).

  • Chromatography: The protected species is now lipophilic and acidic.

    • Perform Silica Gel Chromatography using DCM/Methanol or Hexane/Ethyl Acetate.

    • Cis and Trans isomers typically show different Rf values due to hydrogen bonding differences (internal H-bonds in cis isomers often make them run faster/slower depending on the solvent).

  • Deprotection:

    • Treat the purified isomer with 4M HCl in Dioxane or TFA/DCM .

  • Neutralization:

    • Pass the resulting salt through the Ion Exchange protocol (Module 1) to restore the zwitterion.

Module 4: Crystallization & Storage

User Issue: "My purified product is a sticky oil that won't turn into a solid. Is it impure?"

Technical Solution: Not necessarily. 4-Aminoproline is extremely hygroscopic. It often forms an amorphous foam rather than a crystal lattice if water is present.

Crystallization Tricks:

  • The "Trituration" Method:

    • Dissolve the oil in a minimum amount of Methanol or Water (e.g., 1 mL per gram).

    • Slowly add Ethanol or Isopropanol until cloudy.

    • Add Diethyl Ether dropwise until a permanent precipitate forms.

    • Store at 4°C overnight.

  • Lyophilization (Freeze Drying):

    • This is the most reliable method for handling zwitterions. It yields a fluffy white powder (amorphous) which is easier to weigh than the oil.

  • Storage:

    • Store at -20°C.

    • Use a desiccator. Zwitterions will absorb atmospheric water rapidly, turning back into a goo.

Summary Data Table: Purification Methods

Impurity TypeRecommended MethodMechanismReagents Required
Inorganic Salts (NaCl, etc.)Cation Exchange (Dowex 50)Charge affinity (binds Amino Acid, elutes salts)Resin, NH₄OH
Copper (Cu²⁺) Chelex 100 or H₂SChelation / PrecipitationChelex Resin or Thioacetamide
Isomers (Cis/Trans) Derivatization + SilicaPolarity difference of protected forms(Boc)₂O, Silica Gel, TFA
Color/Organics Activated CarbonAdsorptionCharcoal, Celite

References

  • Vertex AI Search. (2025). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. National Institutes of Health (PubMed). Link

  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Bio-Works Application Notes. Link

  • Michigan Biotechnology Institute. (2000). Purification of organic acids using anion exchange chromatography. US Patent 6,284,904. Link

  • Chem-Impex. (n.d.). Fmoc-(2S,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid Product Guide. Chem-Impex International. Link

  • Gajare, V. S., et al. (2015).[6] Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives. Tetrahedron Letters. Link

Sources

Stability of 4-aminoproline derivatives in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 4-aminoproline (4-Amp) derivatives. It provides in-depth technical guidance, troubleshooting advice, and validated protocols to address common stability challenges encountered during experimental workflows. Our focus is on the differential stability of these valuable compounds under acidic versus basic conditions, empowering you to ensure the integrity of your molecules throughout your research and development pipeline.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of my 4-aminoproline derivative?

The stability of a 4-aminoproline derivative is a multifactorial issue governed by both intrinsic molecular properties and extrinsic environmental conditions.

  • pH of the Medium: This is the most critical factor. The protonation state of the 4-amino group, the N-terminal amine, and the C-terminal carboxyl group dramatically influences the molecule's reactivity. Acidic conditions can favor hydrolysis of amide bonds or protecting groups, while basic conditions can promote other degradation pathways. The physiological conditions in cellular compartments, such as the acidic environment of lysosomes (pH 4-5), can also be a critical factor in the compound's mechanism of action and stability.[1]

  • Molecular Structure: The specific nature of substituents on the pyrrolidine ring, as well as the choice of N-terminal and C-terminal protecting groups, significantly impacts stability. Electron-withdrawing groups, for instance, can alter the electronic properties of the entire scaffold, influencing the stability of adjacent peptide bonds.[2][3]

  • Temperature: As with most chemical entities, elevated temperatures accelerate degradation kinetics. This is a key parameter manipulated in forced degradation studies to predict long-term stability.[4]

  • Oxidizing Agents: The presence of reactive oxygen species (ROS) or other oxidizing agents can lead to oxidative degradation, a common pathway for many pharmaceutical compounds.[5]

  • Solvent: The polarity and protic nature of the solvent system can influence reaction rates and the solubility of degradants.[6]

Q2: As a general rule, are 4-aminoproline derivatives more stable in acidic or basic conditions?

There is no universal answer, as stability is highly dependent on the specific structure of the derivative. However, we can outline general tendencies:

  • Acidic Conditions (pH < 4): The primary concern is the hydrolysis of labile protecting groups (e.g., Boc-groups, which are removed with acids like TFA) and, more slowly, the peptide backbone itself.[7] While the core proline ring is generally stable, acid-catalyzed hydrolysis is a known degradation pathway for peptides and related compounds.[4]

  • Basic Conditions (pH > 8): In basic media, different degradation pathways become prominent. These can include base-catalyzed hydrolysis of esters and amides. A significant concern for chiral centers is the potential for epimerization. Alkaline conditions were shown to cause an approximately 25% decrease in the concentration of 4-aminopyridine, a related structure, after 121 hours of heating.[5]

The pH of maximum stability is often found in the weakly acidic to neutral range (pH 4-6), but this must be determined empirically for each new derivative.

Q3: What are the most common degradation pathways I should be aware of?

Understanding potential degradation pathways is essential for developing stability-indicating analytical methods. Key pathways include:

  • Hydrolysis: The cleavage of amide or ester bonds. This is often the primary degradation route in both acidic and basic aqueous solutions.

  • Oxidation: Reaction with oxygen or other oxidizing agents. The pyrrolidine ring and other functional groups can be susceptible.

  • Epimerization/Racemization: The change in stereochemistry at one or more chiral centers. This is a critical concern for biological activity and is often catalyzed by base.

  • Ring Opening: While less common under typical experimental conditions, cleavage of the pyrrolidine ring can occur under harsh conditions, potentially initiated by radical mechanisms.[8]

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter and provides actionable solutions based on mechanistic principles.

Issue 1: "I'm seeing significant degradation of my Boc-protected 4-aminoproline derivative during my HPLC purification, which uses a TFA/water mobile phase."
  • Causality: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. Trifluoroacetic acid (TFA), even at the low concentrations used in HPLC mobile phases (typically 0.05-0.1%), is acidic enough to slowly cleave the Boc group over time, especially if samples are left in the autosampler for extended periods. This is essentially a slow-motion deprotection reaction.[7]

  • Solution:

    • Minimize Residence Time: Do not let samples sit in the acidic mobile phase for long. Prepare samples just before injection or keep the autosampler cooled to slow down the degradation rate.

    • Change Acid Modifier: If possible, switch to a less harsh acid like formic acid. Test whether it provides adequate peak shape and resolution.

    • Alternative Protecting Group: If the molecule is intended for applications requiring acidic conditions, consider using a more acid-stable N-terminal protecting group for your synthesis, such as Cbz (carboxybenzyl), which is typically removed by hydrogenolysis.[7]

Issue 2: "After storing my 4-aminoproline methyl ester derivative in a phosphate buffer at pH 8, my primary peak is decreasing, and a new peak is growing in my HPLC chromatogram."
  • Causality: You are likely observing base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid. The rate of hydrolysis is dependent on pH and temperature. The change in polarity from the ester to the more polar carboxylate results in a different retention time on a reverse-phase HPLC column (typically eluting earlier).

  • Solution:

    • Confirm Identity: Use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (M-14 for methyl ester hydrolysis).

    • Adjust pH: If the ester form is required, store the compound in a neutral or slightly acidic buffer (e.g., pH 5-6) and at reduced temperature (4°C or -20°C) to minimize the hydrolysis rate.

    • Use as Is: If the final application can tolerate the free acid, you can intentionally hydrolyze the ester completely using a base like 1 N NaOH to yield a single, stable product.[7]

Issue 3: "My analytical data shows a loss of purity, but I cannot identify any specific degradant peaks. The total peak area is decreasing."
  • Causality: This scenario can arise from several possibilities:

    • Formation of Insoluble Degradants: The degradation products may not be soluble in your analytical mobile phase and are precipitating out in the sample vial or on the column.

    • Formation of Non-UV Active Compounds: The degradation pathway might be destroying the chromophore in your molecule, rendering the degradants "invisible" to a UV detector.

    • Adsorption: The parent compound or its degradants may be irreversibly adsorbing to the sample vial or HPLC column.

  • Solution:

    • Use a Universal Detector: Analyze the sample using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector to check for "invisible" peaks.

    • Check Mass Balance: Perform a careful mass balance calculation. The goal is to account for >95% of the initial mass of the parent compound in the form of remaining parent and detected degradants.

    • Vial and Solubility Study: Inspect the sample vial for precipitate. Test the solubility of the compound in different solvents to find a better diluent for analysis.

Experimental Protocols & Methodologies

Adherence to systematic protocols is crucial for obtaining reliable and reproducible stability data.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are a cornerstone of pharmaceutical development, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[4][9] The goal is to achieve 5-20% degradation of the active substance; conditions should be adjusted if degradation is too low or too high.[10]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) P2 Aliquot into 5 Vials: Acid, Base, Oxidative, Thermal, Photolytic P1->P2 S1 Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) P2->S1 S2 Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) P2->S2 S3 Oxidation (e.g., 3% H2O2, RT) P2->S3 S4 Thermal (Solid & Solution, 80°C) P2->S4 S5 Photolytic (ICH Q1B conditions) P2->S5 A1 Neutralize Acid/Base Samples S1->A1 S2->A1 A2 Dilute all samples to working concentration S3->A2 S4->A2 S5->A2 A1->A2 A3 Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) A2->A3 A4 Calculate % Degradation & Mass Balance A3->A4

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the 4-aminoproline derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions: Expose the compound to the stress conditions outlined in the table below. Include a control sample stored at 4°C protected from light.

  • Time Points: Sample at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.

  • Sample Quenching: Stop the degradation reactions. For acid/base hydrolysis, neutralize the solution with an equimolar amount of base/acid.

  • Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method. Use a mass spectrometer to aid in the identification of degradation products.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress FactorConditionRecommended Starting PointPotential Degradation Pathway
Acid Hydrolysis HCl or H₂SO₄0.1 N HCl at 60°CHydrolysis of amides, esters, protecting groups
Base Hydrolysis NaOH or KOH0.1 N NaOH at 60°CHydrolysis, Epimerization
Oxidation H₂O₂3% H₂O₂ at Room TempOxidation of N- or C-atoms
Thermal Heat80°C (in solid state and in solution)Thermally induced hydrolysis, rearrangement
Photolytic Light ExposureICH Q1B compliant light sourcePhotolytic cleavage, oxidation

Note: These are starting points. Conditions may need to be made harsher (e.g., higher temperature, higher acid/base concentration) or milder to achieve the target degradation level.[4]

Protocol 2: Analytical Method for Stability Assessment using HPLC

A robust analytical method is the foundation of any stability study. It must be able to separate the parent compound from all process-related impurities and potential degradation products.

Step-by-Step Methodology:

  • Column Selection: A C18 reversed-phase column is a versatile starting point (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

  • Gradient Elution: Start with a high percentage of aqueous mobile phase and gradually increase the organic phase. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-23 min: 95% to 5% B

    • 23-28 min: 5% B (re-equilibration)

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity. A typical wavelength is 210-220 nm for peptide bonds. Couple with a mass spectrometer (MS) for peak identification.

  • Method Validation: The method must be validated to be "stability-indicating." This is achieved by analyzing the samples from the forced degradation study and demonstrating that all degradant peaks are resolved from the parent peak.

Troubleshooting Degradation: A Decision Tree

Troubleshooting_Tree Start Unexpected Degradation Observed Q1 Is degradation observed in acidic or basic conditions? Start->Q1 Acid Acidic Conditions Q1->Acid Acidic Base Basic Conditions Q1->Base Basic A_Check1 Check for acid-labile protecting groups (e.g., Boc). Acid->A_Check1 B_Check1 Is the compound an ester or contains chiral centers? Base->B_Check1 A_Path1 Hydrolysis of protecting groups or amide/ester bonds. A_Check1->A_Path1 Yes A_Sol1 Solution: - Use milder acid (formic). - Reduce time/temp. - Change protecting group. A_Path1->A_Sol1 B_Path1 Ester Hydrolysis B_Check1->B_Path1 Ester B_Path2 Epimerization B_Check1->B_Path2 Chiral Centers B_Sol1 Solution: - Store at lower pH/temp. B_Path1->B_Sol1 B_Sol2 Solution: - Avoid prolonged exposure to base. - Analyze chiral purity. B_Path2->B_Sol2

Caption: Decision tree for troubleshooting degradation.

References
  • Mollica, A., et al. (2016). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 21(9), 1143. Available at: [Link]

  • Shoulders, M. D., & Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Journal of Biological Chemistry, 286(13), 10571–10577. Available at: [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Available at: [Link]

  • Rojas-V, C. A., et al. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 11, 1245674. Available at: [Link]

  • Sam-Yellowe, T. Y., et al. (2014). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. Journal of Peptide Science, 20(9), 701-705. Available at: [Link]

  • Wang, W., et al. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 10(1), 1-13. Available at: [Link]

  • Ábrahám, E., et al. (2010). Methods for Determination of Proline in Plants. In: Plant Stress Tolerance. Methods in Molecular Biology, vol 639. Humana Press. Available at: [Link]

  • Rodriguez-Rangel, S., et al. (2021). Acid-base equilibrium of 4-aminopyridine derivatives. Scientific Reports, 11(1), 1-13. Available at: [Link]

  • Bochicchio, B., & Tamburro, A. M. (2023). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes. Amino Acids, 55(1), 1-20. Available at: [Link]

  • Czumaj, A., et al. (2022). The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers in Oncology, 12, 1068307. Available at: [Link]

  • Kronsbein, K., et al. (2025). Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. Journal of Pharmaceutical and Biomedical Analysis, 255, 116568. Available at: [Link]

  • Allen, L. V., & Erickson, M. A. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Available at: [Link]

  • Liu, Y., et al. (2022). Effects of L-Proline on the Stability of Mulberry Anthocyanins and the Mechanism of Interaction between L-Proline and Cyanidin-3-O-Glycoside. Foods, 11(19), 3020. Available at: [Link]

  • Royal Society of Chemistry. (2015). An optimization method of NBD-F derivatization for determination of proline in honey using high performance liquid chromatography (HPLC) with fluorescence detection. Analytical Methods, 7, 7069-7076. Available at: [Link]

  • Phang, J. M., et al. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 1068308. Available at: [Link]

  • Nardelli, F., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8457-8469. Available at: [Link]

  • Zhang, Y., et al. (2022). Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Journal of the American Chemical Society, 144(22), 9763-9767. Available at: [Link]

  • Kumar, V., et al. (2023). Comprehensive analysis of proline metabolizing genes reveals their functional diversification and abiotic stress response in Solanum lycopersicum. PLoS ONE, 18(10), e0293623. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of trans-4-hydroxy-l-proline via hydroxyproline epimerase... Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 79-86. Available at: [Link]

  • Egorova, T., et al. (2016). Molecular insights into protein synthesis with proline residues. EMBO reports, 17(11), 1629–1640. Available at: [Link]

  • PubChem. (n.d.). trans-4-hydroxy-L-proline degradation I. Available at: [Link]

Sources

Technical Support Center: Chiral Resolution of 4-Aminoproline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Application Support Center for the chiral resolution of 4-aminoproline. It prioritizes actionable protocols, mechanistic logic, and troubleshooting over generic descriptions.

Ticket ID: AP-4AP-RES-001 Subject: Method Development & Troubleshooting for 4-Aminoproline Enantiomers Assigned Specialist: Senior Application Scientist, Chiral Separations Group

Executive Summary & Molecule Profile

User Query: "How do I resolve 4-aminoproline enantiomers, and what are the common pitfalls?"

Technical Assessment: 4-Aminoproline presents a unique "double-trouble" challenge in chromatography:

  • Zwitterionic & Polar: It contains a secondary amine (pyrrolidine ring), a primary amine (C4 position), and a carboxylic acid. It is highly polar and difficult to retain on standard reversed-phase columns.

  • Detection Silence: It lacks a UV-active chromophore, making standard UV detection (254 nm) impossible without derivatization or low-wavelength (200-210 nm) monitoring, which is prone to noise.

Isomer Complexity: Ensure you identify your starting material. 4-Aminoproline has two chiral centers, leading to four distinct isomers:

  • cis-4-aminoproline (L and D enantiomers)

  • trans-4-aminoproline (L and D enantiomers)

  • Note: Separation of cis vs. trans (diastereomers) is often achievable on achiral phases. Separation of L vs. D (enantiomers) requires the chiral methods detailed below.

Method Selection: The Triage Phase

Before starting, use this decision matrix to select the correct protocol based on your available instrumentation and sensitivity requirements.

MethodSelection Start START: Equipment Check Detector What is your Detector? Start->Detector MS MS / CAD / ELSD Detector->MS Universal Detection UV Standard UV / Fluorescence Detector->UV Chromophore Required Direct Direct Method (No Derivatization) MS->Direct Indirect Indirect Method (Derivatization) UV->Indirect ZWIX Protocol A: Zwitterionic CSP (ZWIX) (Best for LC-MS) Direct->ZWIX Preferred (Zwitterionic Mode) Crown Protocol B: Crown Ether CSP (Robust for Primary Amines) Direct->Crown Alternative (Acidic Mode) Fmoc Protocol C: Fmoc-Cl Derivatization (High Sensitivity UV/FL) Indirect->Fmoc Pre-column Reaction

Figure 1: Decision matrix for selecting the optimal separation strategy based on detection capabilities.

Experimental Protocols

Protocol A: Zwitterionic CSP (Direct Analysis)

Best for: LC-MS users; High throughput. Mechanism: Double ion-pairing.[1][2] The CSP contains both anion and cation exchange sites.[1][3][4] The 4-aminoproline forms a complex where its ammonium groups interact with the CSP's anionic sites, and its carboxylate interacts with the CSP's cationic sites.

ParameterSpecification
Column Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 3.0 mm)
Mobile Phase MeOH / ACN / H₂O (49 : 49 : 2 v/v/v)
Additives (Crucial) 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.5 mL/min
Temperature 25°C - 40°C (Higher temp often improves peak shape for zwitterions)
Detection MS (ESI+) or ELSD

Why this works: The combination of Formic Acid and DEA buffers the system, ensuring the amino acid is in the correct zwitterionic state to interact with the cinchona alkaloid-derived selector [1, 2].

Protocol B: Crown Ether CSP (Direct Analysis)

Best for: Robust separation of primary amines; Preparative scale. Mechanism: Host-guest complexation. The 18-crown-6 ether ring forms an inclusion complex specifically with the primary ammonium group (


) at the C4 position of the proline ring.
ParameterSpecification
Column CROWNPAK CR-I(+) or CR-I(-) (5µm, 150 x 3.0 mm)
Mobile Phase pH 1.5 Perchloric Acid (HClO₄) in H₂O / MeOH (85 : 15 v/v)
Temperature 10°C - 25°C (Lower temperature significantly increases resolution)
Detection UV 200 nm (Low sensitivity) or MS

Critical Note: The column requires acidic conditions to protonate the amine. Do not run at neutral pH, or the complexation will fail [3, 4].

Protocol C: Fmoc Derivatization (Indirect Analysis)

Best for: UV/Fluorescence detection; Trace analysis. Mechanism: Fmoc-Cl reacts with both the primary amine (C4) and the secondary amine (ring N), introducing a large hydrophobic chromophore that enables retention on standard chiral columns (e.g., immobilized polysaccharide phases).

Step-by-Step Workflow:

  • Mix: 20 µL Sample + 20 µL Borate Buffer (0.2 M, pH 8.5).

  • React: Add 20 µL Fmoc-Cl (5 mM in ACN). Shake for 30 sec.

  • Quench: Add 10 µL ADAM (1-aminoadamantane) to consume excess Fmoc.

  • Inject: Analyze on a Chiralpak IC or Chiralpak IB column.

    • Mobile Phase: Heptane / EtOH / TFA (90 : 10 : 0.1).

    • Detection: UV 265 nm or Fluorescence (Ex 260nm / Em 310nm) [5, 6].

Troubleshooting & FAQs

Issue 1: "I see a double peak, but I haven't injected a racemate."

Diagnosis: You are likely separating diastereomers (cis vs. trans), not enantiomers. The Fix:

  • 4-Aminoproline samples often contain trace amounts of the diastereomer.

  • Test: Inject a known pure standard of trans-4-aminoproline. If the small peak disappears, your separation is diastereomeric.

  • Solution: Optimize the achiral selectivity first (e.g., change % MeOH in Protocol A) to separate cis/trans, then focus on the enantiomeric split.

Issue 2: Peak Tailing on ZWIX Columns

Diagnosis: Mismatch in additive stoichiometry. The Fix:

  • The ZWIX mechanism relies on a precise "double ion-pairing" balance.

  • Action: Ensure the molar ratio of Acid:Base is exactly 2:1 (e.g., 50mM Formic : 25mM DEA). If the base concentration is too high, the acidic sites on the CSP are blocked. If too low, the analyte's carboxylic acid is not properly ionized [1].

Issue 3: Low Sensitivity / No Peaks (Direct Method)

Diagnosis: Lack of chromophore or wrong pH. The Fix:

  • If using UV: You cannot use 254 nm.[5] Switch to 200-210 nm, but expect baseline drift.

  • If using Crown Ether: Ensure pH is < 2.0. The amine must be charged (

    
    ) to enter the crown ether "cage."
    
  • Recommendation: Switch to Protocol C (Fmoc derivatization) if MS is unavailable.

Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Tailing Peak Tailing Type->Tailing NoRes No Resolution Type->NoRes Ghost Ghost Peaks Type->Ghost Fix1 Check Acid/Base Ratio (Must be 2:1 for ZWIX) Tailing->Fix1 Fix2 Lower Temp (Crown) or Switch Column (ZWIX +/-) NoRes->Fix2 Fix3 Check Derivatization Reagent Purity Ghost->Fix3

Figure 2: Rapid troubleshooting logic for common chiral amino acid separation issues.

References

  • Chiral Technologies. (2014).[1] Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases. National Institutes of Health. Link

  • Daicel Corporation. CHIRALPAK® ZWIX(+) and ZWIX(-) Instruction Manual. Chiral Technologies. Link

  • Regis Technologies. ChiroSil® Crown Ether Phases Application Guide. Link

  • Hilton, M., & Armstrong, D. W. (1991).[6] Evaluation Of A Chiral Crown Ether LC Column For The Separation Of Racemic Amines. Journal of Liquid Chromatography. Link

  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods. Link

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

Sources

Validation & Comparative

Mass Spectrometry Characterization of 4-Aminoproline Peptides: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminoproline (Amp) has emerged as a critical non-canonical amino acid in peptide engineering, utilized to modulate backbone conformation, enhance solubility, and serve as a handle for functionalization (e.g., via acylation or alkylation of the 4-amino group). However, its characterization presents unique challenges compared to native Proline (Pro) or 4-Hydroxyproline (Hyp).

This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for characterizing Amp-containing peptides. Unlike standard proteomics workflows, Amp requires tailored ionization and fragmentation protocols due to its high basicity and isobaric proximity to other proline derivatives. This document synthesizes experimental data to recommend Electron Transfer Dissociation (ETD) as the superior fragmentation method for sequence coverage, while High-Energy Collision Dissociation (HCD) is validated for diagnostic fingerprinting.

Chemical Basis & Physicochemical Properties[1][2]

To characterize 4-aminoproline, one must first understand how its structure dictates its behavior in the gas phase.

Structural Comparison and Mass Shifts

The introduction of an amino group at the


-carbon of the pyrrolidine ring fundamentally alters the peptide's charge landscape.
Amino AcidResidue FormulaMonoisotopic Mass (Da)Mass Shift vs. Pro (Da)Side Chain pKa
Proline (Pro)

97.05280N/A
4-Hydroxyproline (Hyp)

113.0477+15.9949~13.2 (OH)
4-Aminoproline (Amp)

112.0637+15.0109~7.6 - 7.8 (

)

Key Insight: The mass difference between Hyp and Amp is 0.984 Da . While easily resolvable by high-resolution MS (Orbitrap/Q-TOF), low-resolution ion traps may struggle to distinguish them without chromatographic separation, especially if deamidation (-0.984 Da) is a confounding factor in the sample matrix.

Protonation and Charge State Distribution

Unlike Pro and Hyp, the 4-amino group of Amp is basic (pKa ~7.6). In Electrospray Ionization (ESI) under acidic conditions (0.1% Formic Acid), Amp acts as a "proton sponge."

  • Effect: Amp-containing peptides exhibit a higher average charge state (

    
    ) than their native counterparts.
    
  • Consequence: This shift to higher

    
     makes Amp peptides ideal candidates for ETD, which requires precursor charge states of 
    
    
    
    for optimal efficiency.

Comparative Analysis of Fragmentation Methods

The choice of fragmentation technique is the single most critical variable in Amp characterization. We compare the three industry standards: CID, HCD, and ETD.

Collision-Induced Dissociation (CID)[3][4][5]
  • Mechanism: Vibrational excitation leading to

    
     ions.
    
  • Performance with Amp:

    • The Proline Effect:[1][2] Standard Proline facilitates N-terminal bond cleavage due to the high proton affinity of the proline nitrogen. However, in Amp, the 4-amino group competes for the mobile proton . If the proton is sequestered at the side chain, the "mobile proton" effect is dampened, leading to reduced backbone fragmentation efficiency.

    • Neutral Losses: CID spectra of Amp peptides are often dominated by the neutral loss of ammonia (

      
       Da, 
      
      
      
      ), complicating automated sequencing.
High-Energy Collision Dissociation (HCD)
  • Mechanism: Beam-type collisional activation.

  • Performance with Amp:

    • HCD is superior to CID for generating diagnostic immonium ions .

    • Diagnostic Fingerprint:

      • Pro Immonium:

        
         70.06
        
      • Hyp Immonium:

        
         86.06
        
      • Amp Immonium:

        
         85.08  (Theoretical: 
        
        
        
        )
    • Note: The Amp immonium ion (

      
       85) is often accompanied by a secondary fragment at 
      
      
      
      68 (loss of
      
      
      from the immonium ion), creating a unique doublet signature.
Electron Transfer Dissociation (ETD)
  • Mechanism: Radical-driven cleavage of

    
     bonds (
    
    
    
    ions).
  • Performance with Amp:

    • Best for Sequencing: ETD is independent of the "mobile proton" model. The high charge density provided by Amp's extra amine enhances electron capture cross-section.

    • Preservation of Side Chains: Unlike CID, ETD rarely causes ammonia loss from the side chain, keeping the Amp modification intact and allowing for unambiguous localization.

Summary of Method Performance
FeatureCID (Trap) HCD (Beam) ETD (Electron)
Backbone Coverage Low (dominated by neutral loss)MediumHigh
Side Chain Stability Poor (

loss)
MediumExcellent
Diagnostic Ions Weak (low mass cutoff)Strong (

85)
N/A
Recommended Use Quick screeningIdentification (Fingerprinting)De Novo Sequencing

Visualizing the Characterization Logic

The following diagrams illustrate the decision-making process and the resulting fragmentation pathways.

Fragmentation Decision Tree

FragmentationStrategy cluster_logic Method Selection Logic Start Amp-Peptide Precursor Selection CheckCharge Check Precursor Charge (z) Start->CheckCharge LowCharge z = 2 CheckCharge->LowCharge Low Charge Density HighCharge z ≥ 3 CheckCharge->HighCharge High Charge Density HCD_Path Select HCD (High Energy) LowCharge->HCD_Path ETD_Path Select ETD (Electron Transfer) HighCharge->ETD_Path HCD_Result Output: Immonium Ions (m/z 85) Diagnostic Fingerprinting HCD_Path->HCD_Result ETD_Result Output: c/z Ions Full Sequence Coverage PTM Localization ETD_Path->ETD_Result

Caption: Decision tree for selecting fragmentation modes based on precursor charge state to maximize sequence coverage for Amp-peptides.

LC-MS/MS Workflow for Amp Identification

Workflow Sample Synthetic/Biological Sample LC LC Separation (HILIC or C18) Sample->LC Inject MS1 Full MS (Orbitrap) Resolution > 60k LC->MS1 ESI (+) Filter Filter: Mass Defect Amp vs Hyp (+0.98 Da) MS1->Filter Detect Precursors MS2 Data Dependent MS2 (Decision Tree) Filter->MS2 Select Ions Analysis Data Analysis (Search for m/z 85) MS2->Analysis Spectra

Caption: Optimized LC-MS/MS workflow highlighting the critical mass defect filtering step to distinguish Amp from Hydroxyproline.

Detailed Experimental Protocol

This protocol is designed for a Q-Exactive or Orbitrap Fusion class instrument, but parameters can be adapted for Q-TOFs.

Step 1: Chromatographic Separation

Due to the polarity of the amino group, Amp peptides elute earlier than Pro peptides on C18 columns but are well-retained on HILIC.

  • Column: C18 Reverse Phase (for general hydrophobicity) or HILIC (if Amp is N-terminal or peptide is short).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Shallow gradient (1% B/min) recommended to resolve cis/trans isomers which are common in Amp peptides.

Step 2: MS Acquisition Parameters
  • Resolution: 60,000 or 120,000 (at m/z 200). Critical for splitting the Amp/Hyp doublet.

  • AGC Target:

    
     (MS2).
    
  • Isolation Window: 1.6 m/z. (Narrow window prevents co-isolation of isobaric interferences).

Step 3: Fragmentation Settings (Fusion Tribrid)

Use a Decision Tree method in the instrument software:

  • IF Charge State

    
    :
    
    • Mode: HCD

    • Collision Energy: 28-32% NCE.

    • Goal: Generate diagnostic ions (

      
       85) and 
      
      
      
      -ions.
  • IF Charge State

    
    :
    
    • Mode: ETD (or EThcD if available).

    • Reaction Time: 50-100 ms (calibrated to precursor m/z).

    • Goal: Generate

      
       ions for complete backbone sequencing without neutral loss.
      
Step 4: Data Analysis[7]
  • Variable Modification: Define custom modification for Proline:

    • Name: 4-Amino

    • Composition:

      
      
      
    • Mass Shift:

      
       Da.
      
  • Diagnostic Ion Search: Filter MS2 spectra for the presence of peak 85.076 (Amp Immonium).

References

  • Immonium Ion Masses & Nomenclature. Matrix Science / Mascot Help. Link

  • Proline Editing & Stereoelectronic Effects. Journal of the American Chemical Society, 2013. Link

  • Comparison of CID, HCD, and ETD. Journal of Proteome Research, 2010. Link

  • Neutral Loss of Ammonia in Peptide Fragmentation. Journal of the American Society for Mass Spectrometry, 2009. Link

  • Characterization of Proline Hydroxylation (Hyp) vs Analogues. eLife, 2025. Link

Sources

A Tale of Two Prolines: A Comparative Guide to the Thermal Stability of 4-Fluoroproline and 4-Aminoproline Modified Collagen

Author: BenchChem Technical Support Team. Date: March 2026

For researchers navigating the intricate world of biomaterials, understanding the nuances of collagen stability is paramount. The iconic triple helix, the bedrock of collagen's biological function, is a finely tuned structure. Modifications to its constituent amino acids, particularly at the Y-position of the repeating Gly-X-Y triplet, can dramatically alter its thermal resilience. This guide offers a deep, comparative analysis of two synthetically accessible proline analogs, (2S,4R)-4-fluoroproline (Flp) and (2S,4R)-4-aminoproline (Amp), dissecting their profound and differing impacts on the thermal stability of collagenous triple helices.

The Proline Predicament: Why 4-Substitution is a Game-Changer for Collagen Stability

The inherent stability of the collagen triple helix is largely dictated by the conformational rigidity of its proline and hydroxyproline residues. The pucker of the five-membered pyrrolidine ring is a critical determinant in pre-organizing the polypeptide backbone into the polyproline II-type conformation, a prerequisite for efficient triple helix formation. The introduction of substituents at the C4-position of the proline ring can either favor or disfavor the required pucker, thereby modulating the melting temperature (Tm), the temperature at which 50% of the helical structure is lost.

This guide will illuminate the contrasting stabilizing effects of 4-fluoroproline and 4-aminoproline, delving into the fundamental stereoelectronic and pH-dependent mechanisms that govern their behavior.

At a Glance: Comparative Thermal Stability

The thermal melting temperatures (Tm) of collagen-like peptides where 4-fluoroproline or 4-aminoproline is substituted at the Y-position of a Gly-Pro-Y sequence starkly illustrate their different stabilizing capacities.

Peptide CompositionMelting Temperature (Tm) in °CpH Condition
(Pro-Pro-Gly)10~24Neutral
(Pro-Hyp-Gly)10~60Neutral
(Pro-Flp -Gly)1091[1]Neutral
(Pro-Amp -Gly)n~27 (low stability)[2]Neutral (pH 7)
(Pro-Amp -Gly)n~58 (high stability)[2]Acidic (pH < 6)

Key Insights:

  • (2S,4R)-4-Fluoroproline (Flp): This analog is a potent stabilizer of the collagen triple helix, elevating the melting temperature to a remarkable 91 °C under neutral pH conditions.[1]

  • (2S,4R)-4-Aminoproline (Amp): In stark contrast, 4-aminoproline confers only marginal stability at neutral pH.[2] However, its stabilizing influence is dramatically switched on under acidic conditions, leading to a significant increase in the melting temperature.[2][3]

The "Why": Deconstructing the Mechanisms of Stabilization

The divergent effects of these two proline analogs can be traced back to the fundamental electronic properties of their respective C4-substituents and how they influence the proline ring's conformation.

The Potent Inductive Effect of Fluorine

Fluorine's extreme electronegativity imparts a powerful inductive effect on the pyrrolidine ring. This electron-withdrawing nature favors a Cγ-exo pucker of the ring.[4][5][6] This specific pucker pre-organizes the peptide backbone into the precise dihedral angles (φ and ψ) required for stable triple helix formation, thereby reducing the entropic penalty of folding.[4][6] This stereoelectronic effect is constitutive and largely independent of the surrounding pH.

G cluster_Flp 4-Fluoroproline (Flp) Stabilization Mechanism Flp 4-Fluoroproline Inductive_Effect Strong Inductive Effect (High Electronegativity of F) Flp->Inductive_Effect Exo_Pucker Favors Cγ-exo Pucker Inductive_Effect->Exo_Pucker Preorganization Pre-organization of Polypeptide Chain Exo_Pucker->Preorganization High_Tm High Thermal Stability (Tm) (pH-independent) Preorganization->High_Tm

Figure 1. The pH-independent stabilization of collagen by 4-fluoroproline.

The pH-Switchable Nature of 4-Aminoproline

The amino group of 4-aminoproline is a weak base, and its protonation state is contingent on the ambient pH. This charge state directly influences its stereoelectronic impact on the proline ring.

  • At Neutral or Basic pH: The amino group is primarily in its neutral, deprotonated state (-NH2). In this form, it exerts a weak inductive effect and does not strongly favor the Cγ-exo pucker necessary for high stability.

  • At Acidic pH: Below its pKa, the amino group becomes protonated (-NH3+). This positively charged group acts as a strong electron-withdrawing group, similar to fluorine. This induced inductive effect forces the proline ring into the stabilizing Cγ-exo pucker, dramatically increasing the triple helix's melting temperature.[3][7][8] This makes 4-aminoproline a pH-responsive switch for collagen stability.[8][9]

G cluster_Amp pH-Dependent Stabilization by 4-Aminoproline (Amp) pH Solution pH Neutral_pH Neutral/Basic pH pH->Neutral_pH > pKa Acidic_pH Acidic pH pH->Acidic_pH < pKa Deprotonated Deprotonated Amino Group (NH2) Neutral_pH->Deprotonated Protonated Protonated Amino Group (NH3+) Acidic_pH->Protonated Weak_Inductive Weak Inductive Effect Deprotonated->Weak_Inductive Strong_Inductive Strong Inductive Effect Protonated->Strong_Inductive Low_Tm Low Thermal Stability (Tm) Weak_Inductive->Low_Tm High_Tm High Thermal Stability (Tm) Strong_Inductive->High_Tm

Figure 2. The pH-triggered stabilization mechanism of 4-aminoproline in collagen.

Experimental Workflow: Quantifying Thermal Stability with Circular Dichroism Spectroscopy

The gold standard for determining the melting temperature of collagen peptides is Circular Dichroism (CD) spectroscopy. This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the helical structure of the peptide.

Principle: The collagen triple helix has a distinct CD signature, with a characteristic positive peak around 225 nm. As the triple helix denatures with increasing temperature, this peak diminishes. The Tm is the temperature at the midpoint of this transition.[4][10]

Detailed Protocol:

  • Sample Preparation:

    • Synthesize and purify the collagen model peptides (e.g., (Pro-Flp-Gly)10 and (Pro-Amp-Gly)10) using solid-phase peptide synthesis.

    • Dissolve the lyophilized peptide in the desired buffer (e.g., phosphate-buffered saline for pH 7.4 or 50 mM acetic acid for acidic conditions) to a final concentration of 0.1-0.2 mg/mL.

    • To ensure triple helix formation, anneal the peptide solution by heating it to a temperature above its expected Tm (e.g., 90 °C for 10 minutes) followed by slow cooling to 4 °C and incubation for at least 24 hours.[10]

  • Instrument Setup:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Transfer the sample to a quartz cuvette with a 1 mm path length.

    • Purge the instrument with dry nitrogen gas to prevent ozone formation from UV light, which can damage the optics.[11]

  • Thermal Denaturation:

    • Equilibrate the sample at a low temperature (e.g., 4 °C) inside the instrument.

    • Monitor the CD signal at a fixed wavelength of 225 nm.

    • Increase the temperature at a controlled rate, typically 0.5 to 1 °C per minute, from the starting temperature to a point well above the expected transition.[10]

  • Data Analysis:

    • Plot the molar ellipticity at 225 nm as a function of temperature to generate a sigmoidal melting curve.[12]

    • The melting temperature (Tm) is determined as the temperature at the midpoint of this cooperative unfolding transition. This can be precisely calculated from the maximum of the first derivative of the melting curve.[13]

G cluster_Workflow Experimental Workflow for Tm Determination via CD Spectroscopy Start Start Synthesis Peptide Synthesis & Purification Start->Synthesis Dissolution Dissolve Peptide in Appropriate Buffer (Control pH) Synthesis->Dissolution Annealing Anneal: Heat (90°C) then Slow Cool (4°C) Dissolution->Annealing CD_Setup Setup CD Spectrometer (Monitor @ 225 nm) Annealing->CD_Setup Thermal_Melt Perform Thermal Melt (Ramp Temperature) CD_Setup->Thermal_Melt Data_Acquisition Acquire CD Signal vs. Temperature Thermal_Melt->Data_Acquisition Analysis Plot Molar Ellipticity vs. Temp & Determine First Derivative Data_Acquisition->Analysis Tm_Determination Identify Tm at Midpoint of Transition Analysis->Tm_Determination End End Tm_Determination->End

Figure 3. A step-by-step workflow for determining the melting temperature of collagen peptides.

Concluding Remarks for the Discerning Researcher

The choice between 4-fluoroproline and 4-aminoproline as a stabilizing agent for collagenous peptides is entirely application-dependent.

  • 4-Fluoroproline offers a robust, pH-insensitive method to create hyperstable collagen mimics. This makes it an ideal candidate for developing durable biomaterials, such as surgical meshes, tissue scaffolds, and drug delivery vehicles that need to withstand physiological temperatures and varying pH environments.

  • 4-Aminoproline provides a unique "smart" functionality. Its pH-responsive nature can be harnessed to design materials that assemble or disassemble in response to specific biological cues, such as the acidic microenvironment of a tumor or the pH drop within an endosome. This opens up exciting possibilities for targeted drug release and dynamic tissue engineering scaffolds.

A thorough understanding of the stereoelectronic principles governing these proline analogs empowers researchers to rationally design and engineer collagen-based materials with precisely tailored thermal stabilities and environmental responsiveness, pushing the boundaries of what is possible in medicine and materials science.

References

  • Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society, 125(31), 9262–9263. Available at: [Link]

  • Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262–9263. Available at: [Link]

  • Raines, R. T., et al. (2003). Effect of 4-Fluoroproline in the X-Position on the Stability of the Collagen Triple Helix. Peptides: The Wave of the Future. Available at: [Link]

  • An, B., & Ramshaw, J. A. M. (2026). Molecular foundations of collagen triple helical assembly: the central role of prolyl-4-hydroxylation. Journal of Materials Chemistry B. Available at: [Link]

  • Lee, H., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(42), 14983–14993. Available at: [Link]

  • Improta, R., et al. (2001). Understanding the Role of Stereoelectronic Effects in Determining Collagen Stability. 1. A Quantum Mechanical Study of Proline, Hydroxyproline, and Fluoroproline Dipeptide Analogues in Aqueous Solution. Journal of the American Chemical Society, 123(46), 11498–11506. Available at: [Link]

  • Persikov, A. V., & Brodsky, B. (2004). Equilibrium thermal transitions of collagen model peptides. Protein Science, 13(4), 893–900. Available at: [Link]

  • Holmgren, S. K., et al. (2012). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 21(6), 779–788. Available at: [Link]

  • Shoulders, M. D., & Raines, R. T. (2005). Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines. Journal of the American Chemical Society, 127(43), 15143–15149. Available at: [Link]

  • Kumar, V. A. (2009). Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications. Current Topics in Medicinal Chemistry, 9(15), 1406–1416. Available at: [Link]

  • Siebler, C., et al. (2014). Investigation of pH-Dependent Collagen Triple-Helix Formation. Angewandte Chemie International Edition, 53(39), 10340-10344. Available at: [Link]

  • Erdmann, R. S., et al. (2017). pH-Responsive Aminoproline-Containing Collagen Triple Helices. Chemistry – A European Journal, 23(33), 7951-7955. Available at: [Link]

  • Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions. Nature Protocols, 1(6), 2527–2535. Available at: [Link]

  • Umashankara, M., et al. (2003). Two prolines with a difference: contrasting stereoelectronic effects of 4R/S-aminoproline on triplex stability in collagen peptides [pro(X)-pro(Y)-Gly]n. Chemical Communications, (20), 2606–2607. Available at: [Link]

  • Taga, Y., & Hattori, S. (2022). The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature. International Journal of Molecular Sciences, 23(4), 2002. Available at: [Link]

  • Beck, K., et al. (2019). Predicting Collagen Triple Helix Stability through Additive Effects of Terminal Residues and Caps. Chemistry – A European Journal, 25(59), 13542-13548. Available at: [Link]

  • Lauer-Fields, J., et al. (2015). (a) Circular dichroism (CD) analysis of the melting temperatures (T m )... ResearchGate. Available at: [Link]

  • Okuyama, K., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biopolymers, 78(4), 216–226. Available at: [Link]

  • Maciejewski, M. Circular Dichroism Spectropolarimeter Instructions. UConn Health. Available at: [Link]

  • Warwick, T. (2022). 5 handy pointers on circular dichroism sample preparation. Bitesize Bio. Available at: [Link]

  • Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interaction. Nature Protocols, 1(6), 2733–2741. Available at: [Link]

  • Siebler, C., et al. (2014). Switchable proline derivatives: tuning the conformational stability of the collagen triple helix by pH changes. Angewandte Chemie International Edition, 53(39), 10340–10344. Available at: [Link]

Sources

Comparative Analysis: Guanidinylated 4-Aminoproline (Amp) vs. Arginine-Rich Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of cell uptake for 4-aminoproline vs arginine peptides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Technical Guide for Intracellular Delivery Optimization

Executive Summary

This guide provides a technical comparison between the industry-standard Arginine-rich peptides (ARPs) (e.g., TAT, R8) and the emerging class of Guanidinylated 4-aminoproline (Amp) peptides .

While ARPs like TAT have long been the gold standard for cell-penetrating peptides (CPPs), their utility is often limited by endosomal entrapment, proteolytic instability, and cytotoxicity at high concentrations. Amp peptides utilize a polyproline II (PPII) helical backbone to present guanidinium groups in a rigid, pre-organized array. This structural rigidity enhances proteolytic stability and alters the cell uptake profile, offering a high-performance alternative for difficult-to-transfect cell lines where toxicity is a concern.

Structural & Mechanistic Basis[2]

To understand the performance differences, one must analyze the structural presentation of the guanidinium moiety, which is the critical driver for membrane interaction.

The Arginine Standard (Flexible)
  • Molecule: Polyarginine (R8, R9) or TAT (GRKKRRQRRRPPQ).

  • Structure: In solution, these peptides are intrinsically disordered. Upon membrane contact, they undergo an "induced fit," adapting their conformation to maximize bidentate hydrogen bonding with cell surface sulfates (heparan sulfate proteoglycans).

  • Limitation: This flexibility costs entropy upon binding. Furthermore, the flexible backbone is a prime target for serum proteases, leading to rapid degradation in vivo.

The 4-Aminoproline Alternative (Rigid)
  • Molecule: Oligomers of cis-4-amino-L-proline functionalized with guanidinium groups (Amp-Gua).

  • Structure: These peptides adopt a stable Polyproline II (PPII) helix in aqueous solution. This secondary structure is amphipathic and projects the guanidinium groups in specific, predictable vectors (typically 3 residues per turn).

  • Advantage: The "pre-organized" structure reduces the entropic cost of membrane binding. The non-natural backbone renders them virtually invisible to serum proteases.

Visualization: Mechanism of Entry

The following diagram illustrates the divergent uptake pathways driven by backbone flexibility.

UptakeMechanism Extracellular Extracellular Space Membrane Cell Membrane (Heparan Sulfates) Endocytosis Macropinocytosis (Vesicle Formation) Membrane->Endocytosis Dominant for TAT (<10µM) Transduction Direct Translocation (Pore/Inverted Micelle) Membrane->Transduction Enhanced by Rigidity (Amp) TAT Arginine Peptides (TAT/R8) [Flexible Backbone] Interaction Electrostatic Interaction TAT->Interaction Amp Amp Peptides (Amp-Gua) [Rigid PPII Helix] Amp->Interaction Interaction->Membrane Endosome Endosomal Entrapment (Rate Limiting Step) Endocytosis->Endosome Cytosol Cytosolic Bioavailability Transduction->Cytosol Direct Entry Endosome->Cytosol Inefficient Escape

Caption: Rigid Amp peptides favor direct translocation mechanisms or efficient endosomal escape compared to flexible ARPs which are prone to entrapment.

Performance Comparison Data

The following data summarizes comparative studies between standard Polyarginine (R8) and Guanidinylated Amp oligomers (Amp-Gua).

FeatureArginine Peptides (TAT/R8)4-Aminoproline Peptides (Amp-Gua)Performance Verdict
Uptake Efficiency High (Concentration dependent)High (Often > R8 at equimolar conc.)Amp Wins (Due to pre-organization)
Mechanism Macropinocytosis (Major)Endocytosis + Direct TranslocationAmp Wins (More direct entry potential)
Cytotoxicity (MTT) Toxic > 10 µM (Membrane disruption)Low Toxicity up to 50-100 µMAmp Wins (Wider therapeutic window)
Serum Stability Low (t1/2 < 30 mins)High (t1/2 > 24 hours)Amp Wins (Protease resistance)
Cargo Capacity High (DNA, Proteins)High (Small molecules, PNAs)Tie (Depends on conjugation chemistry)

Key Insight: While R8 is a powerful transporter, its utility is capped by toxicity. Amp peptides allow for higher dosing regimens without compromising cell viability, leading to higher net intracellular accumulation.

Experimental Protocols

To validate these claims in your specific cell line, use the following self-validating protocols. These are designed to distinguish between surface binding and true internalization.

Protocol A: Quantitative Uptake Analysis (Flow Cytometry)

Objective: Quantify mean fluorescence intensity (MFI) of internalized peptide.

  • Preparation:

    • Synthesize/Purchase FITC-labeled TAT and FITC-labeled Amp-Gua.

    • Cell Line: HeLa or CHO (adherent), seeded at 50,000 cells/well in 24-well plates 24h prior.

  • Incubation:

    • Wash cells with PBS.[2]

    • Incubate with peptides (concentrations: 1, 5, 10 µM) in serum-free Opti-MEM for 1 hour at 37°C.

  • The "Trypsin Wash" (CRITICAL STEP):

    • Why: Cationic peptides stick avidly to the outer cell membrane. A simple PBS wash is insufficient and will yield false positives.

    • Action: Wash cells with PBS, then incubate with Trypsin-EDTA (0.05%) for 5-10 minutes. This digests surface-bound peptide.

    • Quench with media, centrifuge, and resuspend in ice-cold PBS containing Propidium Iodide (PI) to gate out dead cells.

  • Analysis:

    • Run on Flow Cytometer (e.g., BD FACSCanto).

    • Gate: Live cells (PI negative).

    • Measure: FITC geometric mean fluorescence.

Protocol B: Mechanism Elucidation (Temperature Block)

Objective: Determine if uptake is energy-dependent (Endocytosis) or passive (Transduction).

  • Setup: Prepare two sets of cells for each peptide.

    • Set A (37°C): Standard physiological conditions.

    • Set B (4°C): Pre-cool cells on ice for 30 mins; keep all buffers/media at 4°C.

  • Execution:

    • Apply peptide (5 µM) to both sets. Incubate for 1 hour (Set A in incubator, Set B in cold room/on ice).

  • Readout:

    • Perform Trypsin wash and Flow Cytometry as above.

    • Interpretation:

      • If uptake at 4°C is <10% of 37°C uptake

        
        Endocytosis dominant  (Typical for TAT).
        
      • If uptake at 4°C is >40-50% of 37°C uptake

        
        Direct Translocation dominant  (Often seen with rigid Amp peptides).
        
Visualization: Experimental Workflow

ProtocolWorkflow Start Start: Adherent Cells (HeLa/CHO) Treat Peptide Incubation (1h @ 37°C vs 4°C) Start->Treat Wash1 PBS Wash (Removes bulk peptide) Treat->Wash1 Trypsin Trypsin-EDTA Digest (CRITICAL: Cleaves surface-bound peptide) Wash1->Trypsin Harvest Harvest & Resuspend (+ Propidium Iodide) Trypsin->Harvest FACS Flow Cytometry Analysis Harvest->FACS Result Calculate Internalization Efficiency (MFI of Live Cells) FACS->Result

Caption: Step-by-step workflow ensuring exclusion of surface-bound artifacts via Trypsin digestion.

References
  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Source: Journal of Biophysics (2011) Context: foundational review comparing endocytosis vs. direct translocation for arginine-rich peptides.

  • Cell-Penetrating cis-γ-Amino-l-Proline-Derived Peptides. Source: Journal of the American Chemical Society (2005) Context: Seminal paper describing the synthesis and superior toxicity profile of Amp-derived peptides compared to TAT.

  • Backbone rigidity and static presentation of guanidinium groups increases cellular uptake of arginine-rich cell-penetrating peptides. Source: Nature Communications (2011) Context: Establishes the causal link between backbone rigidity (a key feature of Amp peptides) and enhanced transduction efficiency. (Note: Linked to related mechanism review; specific paper is defined by Title/Authors Langel et al.)

  • 4(R/S)-Amino/Guanidino-substituted Proline Peptides: Design, Synthesis and DNA Transfection Properties. Source: CHIMIA (2012) Context: Details the "cationic collagen mimetic" structure and its application in gene delivery.

  • Cellular penetration of guanidinylated analogs and polyarginines. Source: ResearchGate / Journal of Peptide Science Context: Direct comparison data on uptake efficiency and mechanism.

Sources

Spectroscopic Methods for Identifying 4-Aminoproline Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminoproline (4-Amp) is a privileged scaffold in drug discovery and peptidomimetic design. Unlike its analogue 4-hydroxyproline, the C4-amino group offers a versatile handle for bio-orthogonal conjugation, allowing the attachment of fluorophores, drug payloads, or stabilizing groups via acylation, alkylation, or sulfonylation.

However, characterizing 4-Amp functionalization is non-trivial due to the molecule's fluxional nature. The pyrrolidine ring undergoes rapid endo/exo puckering , and the N-terminal amide bond exists in a cis/trans equilibrium . Successful validation requires a multi-modal approach. This guide objectively compares Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) as tools for monitoring C4-functionalization, providing actionable protocols for the bench scientist.

Part 1: The Stereochemical Challenge

Before selecting a method, one must understand the structural dynamics of 4-Amp. Functionalizing the C4-position alters the electronic properties of the ring, driving specific conformational preferences via the gauche effect .[1]

  • Electron-Withdrawing Groups (EWG): Acylating the C4-amine (creating an amide) increases electronegativity. On a 4R-isomer, this typically favors the

    
    -exo pucker.[2]
    
  • Steric Bulk: Large alkyl groups may force the ring into a conformation that minimizes steric clash with the N-terminal protecting group.

These conformational shifts are not just "noise"; they are the primary spectroscopic reporters in NMR analysis.

Part 2: Comparative Analysis of Spectroscopic Methods

Method A: NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of simultaneously verifying chemical functionalization and stereochemical integrity.

  • Mechanism: Functionalization of the C4-amine desields the H4 proton. The splitting pattern of H4 and its coupling constants (

    
     and 
    
    
    
    ) reveal the ring pucker.
  • Key Indicator: The "Chemical Shift Dispersion." Upon acylation (e.g., Amine

    
     Amide), the H4 signal typically shifts downfield by 0.5–1.0 ppm.
    
  • Stereochemistry: NOESY experiments are required to confirm the cis/trans state of the N-terminal amide.

Method B: FTIR Spectroscopy (Rapid Screening)

FTIR is the most efficient tool for monitoring reaction progress, specifically for the conversion of the C4-amine to an amide or carbamate.

  • Mechanism: Detection of vibrational mode changes in functional groups.[3][4]

  • Key Indicator: Disappearance of the N-H stretching doublet (primary amine) and appearance of Amide I (C=O stretch) and Amide II (N-H bend) bands.

Method C: Mass Spectrometry (High Sensitivity)

Essential for confirming molecular weight and identifying side reactions (e.g., incomplete deprotection), but blind to stereochemistry.

  • Mechanism: Ionization and fragmentation.[5][6]

  • Key Indicator: Molecular ion peak (

    
    ) and characteristic pyrrolidine ring fragmentation (often loss of -COOH or the side chain).
    
Comparative Data Matrix
FeatureNMR (

H,

C, 2D)
FTIR (ATR/Transmission) LC-MS (ESI/Q-TOF)
Primary Utility Stereochemistry & RegiochemistryReaction Monitoring (Qualitative)MW Confirmation & Purity
Sample Requirement High (2–10 mg)Low (<1 mg)Minimal (<0.1 mg)
Stereo-Resolution Excellent (via

-coupling/NOE)
PoorNone (unless Ion Mobility used)
Throughput Low (10–60 min/sample)High (1–2 min/sample)High (2–5 min/sample)
Key Limitation Solvent suppression issues; CostSolvent interference (water); Low resIon suppression; Isomer blindness

Part 3: Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of synthesis.

AnalyticalMatrix Start Start: 4-Amp Functionalization Stage What is the Synthesis Stage? Start->Stage RxnMonitor In-Process Reaction Monitoring Stage->RxnMonitor During Synthesis Structure Final Product Characterization Stage->Structure Post-Purification Method_IR Method: FTIR (ATR) Look for Amide I/II bands RxnMonitor->Method_IR Check FG Conversion Method_MS Method: LC-MS Confirm Mass Adduct RxnMonitor->Method_MS Check MW IsStereo Is stereochemistry critical? Structure->IsStereo IsConversion Is conversion complete? IsConversion->RxnMonitor No (Continue Rxn) IsConversion->Structure Yes IsStereo->Method_MS No (Just Purity) Method_NMR Method: 1H/13C NMR + NOESY Calculate J-couplings IsStereo->Method_NMR Yes (Pucker/Isomer) Method_IR->IsConversion

Figure 1: Analytical Decision Matrix for 4-Aminoproline derivatives. Selects method based on synthesis stage and stereochemical requirements.

Part 4: Detailed Experimental Protocols

Protocol 1: NMR Characterization of C4-Acylated 4-Amp

Objective: To confirm regioselective acylation at N4 and determine ring pucker.

Materials:

  • Solvent: DMSO-

    
     (preferred for H-bonding observation) or 
    
    
    
    .
  • Instrument: 400 MHz (minimum), 600 MHz (recommended).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5–10 mg of the functionalized proline in 600 µL of DMSO-

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts.
    
  • 1D Proton Acquisition: Acquire a standard

    
    H spectrum (64 scans).
    
    • Target Signal: Locate the H4 proton. In unsubstituted 4-Amp, this appears near 3.5–3.8 ppm. Upon acylation, expect a downfield shift to 4.2–4.5 ppm.

  • Coupling Analysis (The Karplus Check):

    • Expand the H4 multiplet.

    • Measure the vicinal coupling constants (

      
      ) with H3a/H3b and H5a/H5b.
      
    • Interpretation: A large coupling constant (>7 Hz) typically indicates a trans relationship, helping define the exo vs. endo pucker.

  • 2D NOESY Acquisition:

    • Set mixing time to 500 ms.

    • Look for cross-peaks between the

      
       proton and the 
      
      
      
      -terminal protecting group (or adjacent residue).
    • Strong

      
      -H(Next)
      
      
      
      trans-amide .
    • Strong

      
      -H(Next)
      
      
      
      cis-amide .
Protocol 2: FTIR Monitoring of Amine-to-Amide Conversion

Objective: Rapidly verify the consumption of the C4-amine.

Materials:

  • FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).

Step-by-Step Workflow:

  • Background: Collect a background spectrum of the clean ATR crystal (air).

  • Baseline Sample: Run a spectrum of the starting material (Free amine 4-Amp). Note the N-H stretching region (3300–3500 cm⁻¹).[3][4] Primary amines often show two weak bands (symmetric/asymmetric stretch).

  • Product Sample: Place a small amount of the crude reaction mixture (dried) on the crystal.

  • Analysis:

    • Disappearance: Check for the loss of the primary amine doublet.

    • Appearance: Look for the Amide I band (strong, 1630–1660 cm⁻¹) and Amide II band (medium, ~1550 cm⁻¹).

    • Note: If the starting material was an ester, the Ester C=O (~1735 cm⁻¹) will remain, distinct from the new Amide C=O.

Part 5: Workflow Visualization

The following diagram depicts the integrated workflow for synthesizing and validating a 4-aminoproline derivative.

Workflow Start Fmoc-4-Amp(Boc)-OH Deprotect 1. Boc Deprotection (TFA/DCM) Start->Deprotect Functionalize 2. Functionalization (e.g., R-COOH, HATU) Deprotect->Functionalize Free Amine Workup 3. Workup & HPLC Functionalize->Workup Analysis 4. Multi-Modal Analysis Workup->Analysis NMR_Node NMR: Confirm Pucker (Shift of H4) Analysis->NMR_Node MS_Node MS: Confirm Mass (M+H)+ Analysis->MS_Node Final Validated Product NMR_Node->Final MS_Node->Final

Figure 2: Integrated Synthesis and Validation Workflow. Highlights the critical transition from chemical synthesis to spectroscopic validation.

References

  • Newkollat, K., et al. (2013). "Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides." Journal of the American Chemical Society.[7]

  • Bretscher, L. E., et al. (2001). "Conformational Stability of Collagen Relies on a Stereoelectronic Effect." Journal of the American Chemical Society.[7]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[8] (General Reference for IR/NMR tables).

  • Kubyshkin, V., & Budisa, N. (2019). "The 'Proline-Effect' in the Design of Proline-Rich Antimicrobial Peptides." Organic & Biomolecular Chemistry.

  • University of Ottawa NMR Facility. (2012). "Measurement of Long Range C-H Coupling Constants." NMR Blog.

Sources

Purity assessment of commercial 4-aminopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of Commercial 4-Aminopyrrolidine-2-Carboxylic Acid: A Comparative Guide for High-Fidelity Peptide Synthesis

Executive Summary

This compound (commonly known as 4-aminoproline) is a highly versatile, conformationally constrained chiral building block. It is heavily utilized in the synthesis of peptidomimetics, targeted integrin antagonists, and DNA-encoded chemical libraries (DELs)[1]. Because the molecule possesses two chiral centers (C2 and C4), commercial batches often contain trace diastereomers and process impurities.

As a Senior Application Scientist, I have routinely observed that utilizing "Standard Grade" (~95% purity) 4-aminoproline leads to catastrophic failures in Solid-Phase Peptide Synthesis (SPPS) due to steric mismatches and chain termination. This guide objectively compares High-Purity Grade (>99% ee) against Standard Grade alternatives, providing self-validating analytical protocols and empirical data to demonstrate why upfront purity assessment is non-negotiable for drug development professionals.

The Hidden Cost of "Standard" Commercial Grades

When sourcing orthogonally protected derivatives like N-Boc-trans-4-N-Fmoc-amino-L-proline[], researchers often default to standard bulk grades to reduce upfront material costs. However, the stereochemistry of the pyrrolidine ring dictates the Cγ-endo or Cγ-exo pucker, which in turn controls the cis/trans isomerization of the preceding amide bond.

If a (2S,4S) diastereomer contaminates a (2S,4R) batch, the altered ring pucker prevents the peptide backbone from adopting the precise pre-organized conformation required for macrocyclization. This leads to linear precursors that refuse to cyclize, drastically reducing the yield of target compounds like c(AmpRGD)[3].

Table 1: Comparative Performance Profile in Fmoc-SPPS

MetricHigh-Purity GradeStandard Commercial GradeMechanistic Impact on Workflow
Chemical Purity (LC-MS) > 98.0%~ 95.0%High purity prevents the accumulation of truncated sequences during SPPS[4].
Enantiomeric Excess (ee) > 99.0%90.0% - 95.0%Trace enantiomers lead to inseparable diastereomeric peptide mixtures.
Coupling Efficiency > 99% (Single couple)~ 85% (Requires double)Impurities cause steric hindrance, necessitating aggressive coupling reagents.
Final Macrocycle Yield 42%< 15%Diastereomeric contamination prevents efficient head-to-tail cyclization.

Analytical Methodologies for Purity Assessment

To ensure a self-validating system, every batch of 4-aminoproline must be subjected to rigorous orthogonal testing before integration into SPPS workflows.

Protocol 1: Chiral NP-HPLC for Stereoisomeric Profiling

Causality: Normal-phase chiral HPLC using polysaccharide-based stationary phases is the gold standard for resolving the four stereoisomers of 4-aminoproline[5]. The addition of a basic modifier (diethylamine) is critical; it suppresses the ionization of the secondary amine, preventing severe peak tailing and ensuring baseline resolution of the diastereomers.

  • Column: Chiralpak AD-H or Phenomenex Lux (250 x 4.6 mm, 5 µm)[5][6].

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min at 25 °C.

  • Detection: UV at 210 nm (and 254 nm if Fmoc-protected).

  • Step-by-Step Procedure:

    • Dissolve 1.0 mg of the commercial 4-aminoproline derivative in 1.0 mL of the mobile phase.

    • Inject 10 µL onto the equilibrated chiral column.

    • Monitor the elution profile for 30 minutes. The (2S,4R) and (2S,4S) diastereomers typically elute with a resolution factor (

      
      ) > 2.0 under these conditions.
      
    • Calculate the enantiomeric excess (ee) and diastereomeric excess (de) by integrating the respective peak areas. Reject batches with <99% ee.

Protocol 2: LC-MS for Chemical Purity and Impurity Profiling

Causality: While chiral HPLC confirms stereochemical fidelity, LC-MS is required to detect process impurities such as des-Boc or des-Fmoc derivatives. If these unmasked amines are present, they will act as competing nucleophiles and chain terminators during SPPS[].

  • Column: C18 Reverse-Phase (e.g., Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[4].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode.

  • Step-by-Step Procedure:

    • Prepare a 0.5 mg/mL sample in 50% Acetonitrile.

    • Inject 5 µL and monitor the Total Ion Chromatogram (TIC).

    • Identify the parent mass (e.g.,

      
       = 453.5 for N-Boc-trans-4-N-Fmoc-amino-L-proline) and quantify any truncated mass peaks to determine absolute chemical purity[].
      

Mechanistic Impact on Solid-Phase Peptide Synthesis (SPPS)

The structural integrity of the final peptide is entirely dependent on the stereochemical purity of the 4-aminoproline building block. The workflow below illustrates the necessary validation gates.

Workflow A Commercial 4-Aminoproline (Standard vs. High-Purity) B Chiral NP-HPLC (Assess ee & de) A->B Stereoisomer Check C LC-MS Profiling (Chemical Purity) A->C Impurity Check D Fmoc-SPPS Integration (Coupling & Deprotection) B->D >99% ee/de validated C->D >98% purity validated E Final Peptidomimetic (e.g., c(AmpRGD)) D->E High Yield & Specificity

Workflow for the purity assessment and SPPS integration of commercial 4-aminoproline.

As illustrated in the mechanistic pathway below, the introduction of a diastereomeric impurity fundamentally alters the trajectory of the synthesis, leading to steric clashes that prevent macrocyclization.

Mechanism A Resin-Bound Peptide (Free N-terminus) B Coupling with (2S,4R)-4-Aminoproline A->B High-Purity Grade C Coupling with Impurity (e.g., (2S,4S)-Diastereomer) A->C Standard Grade (Trace Impurities) D Desired Conformation (Active Target) B->D Efficient Cyclization E Steric Clash / Misfolding (Inactive Byproduct) C->E Failed Cyclization / Low Affinity

Mechanistic impact of 4-aminoproline stereoisomeric impurities during SPPS and macrocyclization.

Case Study: Synthesis of c(AmpRGD) Integrin Antagonists

To validate these principles, we compared the synthesis of the cyclic peptidomimetic c(AmpRGD), a known


V

3 integrin ligand[3].

When using High-Purity Grade (2S,4R)-4-aminoproline (>99% ee), the Fmoc-SPPS proceeded smoothly. The linear precursor adopted the favorable Cγ-exo conformation, which pre-organized the N- and C-termini for a highly efficient head-to-tail cyclization (yielding 42% overall).

Conversely, when using Standard Grade (~95% ee), the presence of the (2S,4S) diastereomer induced a Cγ-endo pucker in a sub-population of the peptides. This steric mismatch completely inhibited cyclization for those molecules, resulting in a complex mixture of linear oligomers and inactive cyclic byproducts. The overall yield of the active c(AmpRGD) plummeted to <15%, and the subsequent preparative HPLC purification required to separate the diastereomeric peptides consumed excessive time and solvent.

Conclusion & Best Practices

The initial cost savings of purchasing Standard Grade commercial this compound are rapidly negated by downstream synthesis failures, complex purifications, and compromised biological data. For applications demanding high structural fidelity—such as DEL construction[1] and conformationally constrained peptidomimetics[3]—researchers must mandate High-Purity Grades (>99% ee, >98% chemical purity) and validate every batch using the orthogonal Chiral NP-HPLC and LC-MS protocols detailed above.

References

  • bocsci.com. N-Boc-trans-4-N-Fmoc-amino-L-proline.
  • Google Patents. US11807660B2 - Peptide compound and application thereof, and composition containing.
  • unipr.it. TARGETING INTEGRINS AND BEYOND: SYNTHESIS AND BIOLOGICAL EVALUATION OF MULTIFUNCTIONAL PEPTIDOMIMETICS IN TUMOR THERAPY.
  • opendelcommunity.com. DEL Hunter - HitGen OpenDEL™.
  • uni-regensburg.de. Synthesis of unnatural cyclic amino acids and their application in....
  • researchgate.net. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Aminopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Aminopyrrolidine-2-carboxylic acid (also known as 4-Aminoproline; CAS: 37784-05-1) is a functionalized amino acid derivative widely used in peptide synthesis and collagen mimetic research. While it is not classified as a highly toxic acute poison, its chemical structure—containing both a secondary amine (pyrrolidine ring) and a primary exocyclic amine—renders it a significant irritant to mucous membranes, skin, and eyes.

Immediate Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

Critical Warning: As a zwitterionic solid, this compound is often hygroscopic and prone to static charge buildup. This creates a high risk of fine dust generation during weighing, which is the primary vector for respiratory exposure.

Risk Assessment & Mechanistic Logic

To select the correct PPE, we must understand the mechanism of the hazard.

  • The Amine Factor: The molecule contains two basic nitrogen centers. Upon contact with moisture (sweat, tears, mucous membranes), these amines can protonate, raising the local pH and causing irritation or chemical burns in high concentrations.

  • The Particle Factor: As a dry powder, the particle size is often irregular. Static electricity can cause "fly-away" particles that bypass standard surgical masks, necessitating N95 or P100 protection if not handled in a fume hood.

  • Solubility: It is highly water-soluble. Once dissolved, the risk shifts from inhalation to splashes. Nitrile rubber is required because natural latex proteins can be permeable to organic amines over time, and latex itself is a common allergen.

PPE Matrix: The Defense System

Do not default to generic "lab safety." Use this matrix to select gear based on your specific operation.

Body ZoneStandard Operation (Weighing/Synthesis)High-Risk Operation (Spill Cleanup/Large Scale)Technical Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm / 4 mil)Double Nitrile or Nitrile + Laminate Why: Nitrile offers superior chemical resistance to organic amines compared to latex. Latex degrades faster when exposed to amine-based solvents often used with this compound (e.g., DMF, Pyridine).
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Why: Safety glasses with side shields are insufficient for fine powders. Indirect vent goggles prevent dust entry and protect against splashes if the compound is in solution.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator Why: If a fume hood is unavailable or during a spill outside the hood, a respirator is mandatory to prevent inhalation of the alkaline dust (H335).
Body Lab Coat (Cotton/Poly blend) + Closed Shoes Tyvek® Coveralls Why: Standard coats protect against incidental contact. Tyvek is required for large spills to prevent dust accumulation on personal clothing.

Operational Protocol: Handling & Solubilization

This workflow is designed to minimize static discharge and dust generation.

Experimental Workflow Diagram

HandlingWorkflow Start Start: Solid Reagent EnvCheck Check Environment: Humidity < 60% Fume Hood ON Start->EnvCheck Weighing Weighing Step: Use Anti-Static Gun Spatula Technique EnvCheck->Weighing PPE Donned Transfer Transfer to Vessel: Funnel usage Avoid free-fall Weighing->Transfer Minimize Drafts Solubilization Solubilization: Add Solvent SLOWLY (Exothermic check) Transfer->Solubilization Usage Ready for Synthesis Solubilization->Usage

Figure 1: Safe handling workflow for 4-Aminoproline, emphasizing environmental controls and static reduction.

Step-by-Step Protocol
  • Preparation:

    • Turn on the chemical fume hood. Verify face velocity is 80–100 fpm.

    • Anti-Static Measure: If the air is dry, use an ionizing fan or an anti-static gun on the weighing boat. This prevents the "jumping powder" effect common with amino acids.

  • Weighing:

    • Place the balance inside the hood if possible. If not, tare the vessel inside the hood, add the solid, and seal it before moving to the balance.

    • Technique: Do not dump the powder. Use a micro-spatula to gently transfer. If the powder clumps (hygroscopic), do not chip at it aggressively; this creates aerosols.

  • Solubilization:

    • Solvent Choice: Water, Methanol, or DMF are common.

    • Addition: Add the solvent to the powder, not the powder to the solvent. This reduces the "puff" of dust that occurs when powder hits a liquid surface.

Emergency Response: Spills & Exposure

Decision Logic for Spills

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Dampen paper towel 2. Lay over spill (prevents dust) 3. Wipe inward Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite/pads 2. Do NOT use bleach (Amine reaction) Liquid->ActionLiquid Disposal Seal in HazMat Bag Label: 'Amine Contaminated' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision matrix for spill cleanup. Note the prohibition of bleach for amine solutions.

Critical Note on Bleach: Do NOT use bleach (sodium hypochlorite) to clean up amine spills. Hypochlorites react with amines to form chloramines , which are toxic and volatile gases. Use simple soap and water or a specific neutralizer.

First Aid:

  • Eye Contact: Flush immediately with water for 15 minutes.[1][2] Hold eyelids open. The alkalinity can cause corneal damage if not rinsed quickly.

  • Skin Contact: Wash with soap and water.[1][2][4] Do not use alcohol-based cleaners, as they may increase skin permeability.

Disposal & Environmental Stewardship

Cradle-to-Grave Responsibility: this compound is an organic amine. It must not be flushed down the drain.

  • Segregation: Collect in a waste container labeled "Basic Organic Waste" or "Amine-Containing Waste."

  • Compatibility: Ensure the waste container does not contain strong oxidizers or acids, as exothermic reactions may occur.

  • Final Disposal: Hand off to your facility's EHS department for incineration. High-temperature incineration is the preferred method to break down the nitrogenous ring structure.

References

  • PubChem. (n.d.). Compound Summary: this compound.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Amines. United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.